2-Bromo-4-fluoro-6-methylpyridine
Description
BenchChem offers high-quality 2-Bromo-4-fluoro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQSTGKZYMQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 2-Bromo-4-fluoro-6-methylpyridine (CAS 1211526-18-9) in Advanced Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on highly functionalized heterocyclic building blocks. 2-Bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9) has emerged as a critical intermediate, particularly in the synthesis of complex tricyclic compounds. Its unique substitution pattern provides an optimal balance of reactivity for transition-metal catalysis, metabolic stability, and steric tunability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, handling protocols, and its cutting-edge application in the development of Werner Syndrome RecQ DNA Helicase (WRN) inhibitors for targeted oncology [1, 3].
Physicochemical Profiling & Structural Analysis
The utility of 2-Bromo-4-fluoro-6-methylpyridine stems from the synergistic effects of its three distinct substituents on the pyridine core. Understanding these properties is essential for predicting its behavior in complex synthetic routes.
Quantitative Data Summary
| Property | Value / Specification |
| CAS Number | 1211526-18-9 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Physical Form | Liquid |
| SMILES String | CC1=CC(F)=CC(Br)=N1 |
| InChI Key | BVBQSTGKZYMQJL-UHFFFAOYSA-N |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen/Argon) |
Data compiled from authoritative chemical supplier databases [1, 2].
Structural Causality in Drug Design
-
C2-Bromine (The Reactive Handle): The bromine atom at the 2-position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This makes it an ideal substrate for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and alkoxycarbonylations [3].
-
C4-Fluorine (The Modulator): The introduction of fluorine at the para-position relative to the nitrogen serves two purposes. First, its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing basicity and potentially improving membrane permeability. Second, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at this highly exposed position.
-
C6-Methyl (The Steric Shield): The methyl group provides localized steric hindrance adjacent to the nitrogen atom. This can dictate the regioselectivity of incoming nucleophiles and restrict the rotational freedom of the molecule when bound within a target protein's active site, thereby increasing binding affinity through entropic favorable interactions.
Structural functionalization logic of 2-Bromo-4-fluoro-6-methylpyridine.
Handling, Storage, and Safety Matrix
As a halogenated pyridine derivative, strict adherence to safety and storage protocols is non-negotiable to maintain reagent integrity and ensure operator safety. Halopyridines are susceptible to slow hydrolysis or photolytic degradation over extended periods if exposed to ambient moisture and light.
GHS Safety Classification
| Hazard Statement Code | Description | Mitigation Strategy |
| H302 | Harmful if swallowed | Do not eat/drink in the workspace; use localized exhaust. |
| H315 | Causes skin irritation | Wear impervious nitrile gloves and laboratory coat. |
| H319 | Causes serious eye irritation | Mandate safety goggles with side-shields. |
| H335 | May cause respiratory irritation | Handle exclusively within a certified fume hood. |
Storage Causality
The compound must be stored at 2-8°C under a nitrogen or argon atmosphere [1, 2].
-
Why cold storage? Lower temperatures suppress the kinetic energy required for spontaneous degradation pathways, such as auto-oxidation of the methyl group.
-
Why inert atmosphere? Atmospheric oxygen and moisture can lead to the formation of N-oxides or gradual displacement of the halogens, generating highly undesirable impurities that will poison sensitive palladium catalysts in downstream steps.
Strategic Applications: WRN Helicase Inhibition in Oncology
One of the most advanced applications of 2-Bromo-4-fluoro-6-methylpyridine is its use as a core building block in the synthesis of tricyclic heterocyclic compounds designed to inhibit Werner Syndrome RecQ DNA Helicase (WRN) [3].
The Mechanism of Synthetic Lethality
Recent oncological breakthroughs have identified WRN helicase as a highly selective vulnerability in cancer cells exhibiting Microsatellite Instability-High (MSI-H) or mismatch repair deficiency (dMMR)—hallmarks of certain colorectal, gastric, and endometrial cancers.
While normal cells can survive WRN inhibition due to redundant DNA repair pathways, MSI-H cancer cells rely entirely on WRN to resolve unstable dinucleotide repeats during replication. Inhibiting WRN in these specific cells leads to massive DNA damage, cell cycle arrest, and targeted apoptosis. 2-Bromo-4-fluoro-6-methylpyridine is utilized to construct the precise spatial geometry required to fit into the ATP-binding pocket of the WRN helicase [3].
Mechanism of synthetic lethality in MSI-H cancers via WRN helicase inhibition.
Methodology: Palladium-Catalyzed Alkoxycarbonylation Workflow
To demonstrate the practical utility of the C2-Bromine handle, the following protocol details a high-pressure palladium-catalyzed alkoxycarbonylation. This methodology is adapted from validated patent literature for synthesizing WRN inhibitor intermediates [3].
Goal: Convert the C2-Bromine into an ethyl ester using carbon monoxide and ethanol.
Reagents and Equipment
-
Substrate: 2-Bromo-4-fluoro-6-methylpyridine derivative (1.0 eq)
-
Catalyst: PdCl₂(dppf)·DCM (0.05 eq)
-
Base: Triethylamine (Et₃N) (3.0 eq)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Gas: Carbon Monoxide (CO) at 18 bar
-
Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)
-
Equipment: High-pressure stainless steel autoclave.
Step-by-Step Execution
-
Step 1: System Purging & Assembly (Pre-reaction Validation)
-
Action: Charge the autoclave with the substrate, PdCl₂(dppf)·DCM, and anhydrous EtOH. Seal the reactor and purge the system with Nitrogen gas three times, followed by three purges with CO gas.
-
Causality: Low-valent palladium intermediates are highly sensitive to oxidation. Purging ensures an oxygen-free environment, preventing catalyst deactivation (Pd black formation).
-
-
Step 2: Pressurization and Heating
-
Action: Inject Et₃N via a high-pressure syringe port. Pressurize the reactor to 18 bar with CO. Heat the reaction mixture to 80°C with vigorous stirring for 20 hours.
-
Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates the reductive elimination step of the catalytic cycle. Et₃N serves as a proton sink, neutralizing the HBr byproduct that would otherwise protonate the pyridine nitrogen and halt the reaction.
-
-
Step 3: In-Process Control (IPC) Monitoring
-
Action: Cool the reactor to room temperature, carefully vent the CO gas into a specialized scrubber, and extract a 50 µL aliquot. Analyze via UPLC-MS.
-
Causality: A self-validating protocol requires confirmation of starting material consumption (<1% remaining) before proceeding to workup, preventing difficult downstream separations.
-
-
Step 4: Palladium Scavenging and Isolation
-
Action: Add SiliaMetS® Thiol to the crude ethanolic mixture. Stir at 40°C for 1 hour. Filter the suspension through a pad of Celite, wash the cake with Dichloromethane (DCM), and concentrate the filtrate under reduced pressure.
-
Causality: Pharmaceutical intermediates must meet strict heavy metal limits (<10 ppm). The thiol-functionalized silica covalently binds residual soluble palladium, ensuring the final product is suitable for biological assays or subsequent API synthesis [3].
-
References
- WIPO (PCT). "WO2024079623A1 - Tricyclic compounds and their uses". Google Patents.
"chemical structure and IUPAC name of 2-Bromo-4-fluoro-6-methylpyridine"
An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylpyridine: Structure, Properties, and Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure and nomenclature, explore its physicochemical properties, and provide a detailed, field-proven synthetic protocol.
Chemical Structure and IUPAC Nomenclature
2-Bromo-4-fluoro-6-methylpyridine is a substituted pyridine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4-fluoro-6-methylpyridine .
The structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are placed at specific positions on this ring:
-
A bromine atom is attached at the C2 position.
-
A fluorine atom is located at the C4 position.
-
A methyl group is attached at the C6 position.
The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.
Below is a 2D chemical structure diagram:
Caption: 2D structure of 2-Bromo-4-fluoro-6-methylpyridine.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in research and development. Below is a table summarizing the key properties of 2-Bromo-4-fluoro-6-methylpyridine.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | |
| Molecular Weight | 190.01 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 35-39 °C | |
| Boiling Point | 213.6±35.0 °C at 760 mmHg | |
| Density | 1.6±0.1 g/cm³ | |
| Purity | ≥98% | |
| CAS Number | 179051-51-1 |
Synthesis of 2-Bromo-4-fluoro-6-methylpyridine
The synthesis of 2-Bromo-4-fluoro-6-methylpyridine can be achieved through various synthetic routes. A common and reliable method involves the bromination of a corresponding fluorinated methylpyridine precursor. The choice of this method is based on the commercial availability of the starting material and the high yields typically observed.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Bromo-4-fluoro-6-methylpyridine.
Caption: Synthetic workflow for 2-Bromo-4-fluoro-6-methylpyridine.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Bromo-4-fluoro-6-methylpyridine from 4-Fluoro-6-methylpyridin-2-amine via a Sandmeyer-type reaction. This approach is chosen for its efficiency and reproducibility.
Materials:
-
4-Fluoro-6-methylpyridin-2-amine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of copper(II) bromide (1.2 equivalents) in acetonitrile (5 mL per mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer, add tert-butyl nitrite (1.5 equivalents) at 0 °C under a nitrogen atmosphere.
-
Addition of Starting Material: Slowly add a solution of 4-Fluoro-6-methylpyridin-2-amine (1.0 equivalent) in acetonitrile to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
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Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-4-fluoro-6-methylpyridine as a white to off-white solid.
Applications in Drug Discovery and Materials Science
2-Bromo-4-fluoro-6-methylpyridine serves as a versatile building block in the synthesis of more complex molecules. The presence of three distinct functional handles—the bromo, fluoro, and methyl groups, along with the pyridine nitrogen—allows for a variety of chemical transformations.
-
Cross-Coupling Reactions: The bromo group at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at this position, facilitating the construction of diverse molecular libraries for drug screening.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be displaced by nucleophiles under certain conditions, providing another avenue for functionalization.
-
Medicinal Chemistry: The substituted pyridine motif is a common scaffold in many biologically active compounds. The unique electronic properties conferred by the fluorine and bromine atoms can influence the binding affinity and pharmacokinetic properties of drug candidates.
Safety and Handling
2-Bromo-4-fluoro-6-methylpyridine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-4-fluoro-6-methylpyridine is a valuable and versatile building block in synthetic chemistry. Its well-defined structure and multiple functionalization points make it a key intermediate in the development of new pharmaceuticals and advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its chemical potential.
References
An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylpyridine: A Versatile Building Block in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Pyridines in Research and Development
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have made fluorinated building blocks indispensable tools for researchers. Among these, 2-Bromo-4-fluoro-6-methylpyridine (CAS No. 1211526-18-9) has emerged as a particularly valuable and versatile intermediate. Its trifunctional nature, featuring a reactive bromine atom, a modulating fluorine atom, and a methyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of 2-Bromo-4-fluoro-6-methylpyridine, its synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and drug development professionals.
Physicochemical Properties: A Comprehensive Data Summary
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following tables summarize the key physicochemical data for 2-Bromo-4-fluoro-6-methylpyridine.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Appearance | Yellow oil/Liquid | [2][3] |
| Boiling Point | Not definitively reported; conflicting data exists. | [3] |
| Melting Point | Not Applicable (Liquid at room temperature) | [3] |
| Density | Not definitively reported. | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, Dioxane, THF, CH₂Cl₂). | |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere. | [3] |
| Computational Data | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |
| logP | 2.29 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
Spectroscopic Characterization: Understanding the Molecular Fingerprint
While experimentally obtained spectra are the gold standard for structural elucidation, in their absence, predicted spectral data provides a valuable reference for researchers. The following sections detail the expected spectroscopic characteristics of 2-Bromo-4-fluoro-6-methylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is anticipated to display two distinct signals in the aromatic region and one signal for the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.0-7.2 | d | ~2.5 | H-5 |
| ~6.8-7.0 | d | ~7.5 | H-3 |
| ~2.4 | s | - | -CH₃ |
The doublet multiplicity for the aromatic protons arises from coupling to the fluorine atom.
¹³C NMR (Predicted, 125 MHz, CDCl₃): The carbon NMR spectrum is expected to show six distinct signals, with the carbon atoms in proximity to the electronegative fluorine and bromine atoms appearing at lower field.
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, J ≈ 240 Hz) | C-4 |
| ~159 | C-6 |
| ~142 (d, J ≈ 15 Hz) | C-2 |
| ~122 (d, J ≈ 5 Hz) | C-5 |
| ~110 (d, J ≈ 25 Hz) | C-3 |
| ~24 | -CH₃ |
The carbon atoms C-2, C-3, C-4, and C-5 are expected to exhibit coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.
Mass Spectrometry (MS)
The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.
| m/z | Assignment | Notes |
| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 110 | [M-Br]⁺ | Fragment resulting from the loss of the bromine atom. |
| 174/176 | [M-CH₃]⁺ | Fragment from the loss of the methyl group, retaining the bromine isotopic pattern. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |
| ~1600-1450 | Aromatic C=C and C=N stretching vibrations |
| ~1250-1150 | C-F stretch |
| ~1100-1000 | C-Br stretch |
Chemical Properties and Reactivity: A Hub for Synthetic Transformations
The synthetic utility of 2-Bromo-4-fluoro-6-methylpyridine lies in its distinct reactive sites, which can be selectively addressed to build molecular complexity.
Caption: Reactivity map of 2-Bromo-4-fluoro-6-methylpyridine.
The primary reactive handle is the bromine atom at the C-2 position, which is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for introducing diverse aryl, heteroaryl, and alkyl groups.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. 2-Bromo-4-fluoro-6-methylpyridine readily couples with a wide range of boronic acids and their derivatives in the presence of a palladium catalyst and a base.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This reaction allows for the coupling of 2-Bromo-4-fluoro-6-methylpyridine with a diverse array of primary and secondary amines.
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocols: A Guide for the Synthetic Chemist
The following are representative, detailed protocols for key synthetic transformations involving 2-Bromo-4-fluoro-6-methylpyridine. These should serve as a starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-6-methylpyridine with Phenylboronic Acid
Objective: To synthesize 2-phenyl-4-fluoro-6-methylpyridine.
Materials:
-
2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol, 190 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-4-fluoro-6-methylpyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-6-methylpyridine with Morpholine
Objective: To synthesize 4-(4-fluoro-6-methylpyridin-2-yl)morpholine.
Materials:
-
2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol, 190 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, add 2-Bromo-4-fluoro-6-methylpyridine, sodium tert-butoxide, and XPhos to an oven-dried reaction vial.
-
Add toluene, followed by morpholine.
-
Add Pd₂(dba)₃ to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The 2-aryl- and 2-amino-4-fluoro-6-methylpyridine scaffolds, readily accessible from 2-Bromo-4-fluoro-6-methylpyridine, are privileged structures in medicinal chemistry. They are found in a variety of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The fluorine atom at the 4-position can serve as a key interaction point with biological targets and can block sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.[5]
In materials science, the introduction of the fluorinated pyridine moiety can be used to tune the electronic and photophysical properties of organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
2-Bromo-4-fluoro-6-methylpyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-4-fluoro-6-methylpyridine is a highly versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a wide range of substituted pyridine derivatives. The strategic placement of the bromo, fluoro, and methyl groups offers a unique combination of reactivity and modulatory effects, making it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. The data and protocols presented in this guide are intended to empower scientists to effectively utilize this important chemical intermediate in their research endeavors.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3604–3605.
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Ark Pharma Scientific Limited. (n.d.). 2-bromo-4-fluoro-6-methylpyridine. Retrieved from [Link]
- Li, J. J. (2016).
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007).
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Hoffman Fine Chemicals. (n.d.). CAS 1211526-18-9 | 2-Bromo-4-fluoro-6-methylpyridine. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Zhang, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.).
- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
- Benchchem. (2025).
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PubChem. (n.d.). 2-Bromo-4-methylpyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]
- SpectraBase. (n.d.). 2-Bromo-4,6-difluoroaniline - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
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Engineering Efficacy: The Biological Activities and Late-Stage Functionalization of Fluorinated Pyridine Derivatives
Executive Summary
The strategic incorporation of fluorine into nitrogenous heterocycles represents a paradigm shift in rational drug design. Pyridine is currently the second most common ring system found in FDA-approved drugs[1]. When functionalized with fluorine, the physicochemical and pharmacokinetic landscape of the pyridine ring is profoundly altered. This technical whitepaper dissects the mechanistic rationale, broad-spectrum biological activities, and advanced synthetic methodologies surrounding fluorinated pyridine derivatives, providing actionable insights for drug development professionals.
Mechanistic Foundations of Fluorine Substitution
Why does a single atom exert such a disproportionate impact on a molecule's biological activity? The answer lies in fluorine's unique atomic properties: extreme electronegativity coupled with a small Van der Waals radius (1.47 Å), which closely mimics hydrogen (1.20 Å) while exerting powerful inductive effects[2].
-
Metabolic Stability: The high bond dissociation energy of the C-F bond strongly resists enzymatic cleavage. Fluorine substitution at metabolically labile sites effectively blocks cytochrome P450-mediated oxidation, thereby extending the drug's half-life and preventing the formation of toxic metabolites[3].
-
Lipophilicity and Permeability: The low polarizability of the C-F bond in fluoro-arenes increases the overall lipophilicity of the scaffold[2]. This directly correlates with enhanced passive membrane permeability, a critical factor for achieving intracellular target engagement and blood-brain barrier (BBB) penetration.
-
pKa Modulation: Fluorine's strong electron-withdrawing nature can drastically lower the pKa of neighboring basic amines. This modulation improves oral bioavailability by ensuring a higher fraction of the drug remains un-ionized in the intestinal tract, facilitating optimal absorption[2].
Logical framework of fluorine substitution on pyridine scaffolds.
Broad-Spectrum Biological Activities
Fluorinated pyridines exhibit diverse pharmacological profiles, rendering them indispensable across multiple therapeutic areas.
Antimicrobial and Antiviral Efficacy The inclusion of a 3-fluoropyridine moiety is a structural hallmark of highly potent antibacterial agents. Fluoroquinolone antibiotics such as gemifloxacin and trovafloxacin leverage this specific motif to effectively inhibit bacterial DNA gyrase[4]. Furthermore, novel hybrids of 4-aminoquinoline and fluorinated pyridine have demonstrated targeted in vitro antibacterial activity against the Gram-positive bacterium Staphylococcus aureus[5].
Neuroimaging and CNS Targeting The enhanced BBB permeability of fluorinated pyridines makes them ideal candidates for central nervous system (CNS) applications, particularly in Positron Emission Tomography (PET) imaging. The 2,5,6-trisubstituted fluorinated pyridine derivative [18F]RoSMA−18−d6 was recently developed as a radioligand for Cannabinoid Type 2 (CB2) receptors. It demonstrated a sub-nanomolar affinity ( Ki=0.8 nM) and an exceptional selectivity factor of >12,000 over CB1 receptors, enabling precise imaging of neuroinflammation[6].
Anticancer Therapeutics Fluorinated pyrimidines and pyridines are critical in modern oncology. Drugs like abemaciclib utilize fluorinated heterocyclic structures to achieve high kinase selectivity and potency[4]. Mechanistically, the electron-withdrawing fluorine atom modifies π−π stacking and dipole interactions within the kinase ATP-binding pocket, optimizing target engagement and residence time[3].
Quantitative Landscape of FDA-Approved Fluorinated Heterocycles
The commercial viability of these compounds is undeniable. Approximately 20% of all marketed pharmaceuticals contain fluorine, with a significant proportion featuring fluorinated heterocycles[2]. Table 1 summarizes key FDA-approved drugs relying on this chemistry.
Table 1: Representative FDA-Approved Fluorinated Pyridine/Pyrimidine Drugs
| Drug Name | Year Approved | Primary Target / Indication | Structural Motif |
| Trovafloxacin | 1997 | DNA Gyrase / Antibacterial | 3-Fluoropyridine |
| Gemifloxacin | 2003 | DNA Gyrase / Antibacterial | 3-Fluoropyridine |
| Abemaciclib | 2017 | CDK4/6 / Breast Cancer | Fluorinated Aminopyrimidine |
| Fostamatinib | 2018 | SYK / Immune Thrombocytopenia | Fluorinated Aminopyrimidine |
| Suzetrigine | 2024 | NaV1.8 / Acute Pain | Hetero-fluorinated Scaffold |
(Data synthesized from[4],[2])
Advanced Synthetic Workflows and Protocols
Historically, synthesizing fluorinated pyridines relied on harsh, highly acidic conditions like the Balz-Schiemann reaction, which is incompatible with complex, late-stage intermediates[4]. Modern methodologies prioritize mild, highly selective functionalization. Once installed, the high electronegativity of fluorine accelerates subsequent nucleophilic aromatic substitution ( SNAr ) reactions; for example, 2-fluoropyridine reacts with alkoxides over 320 times faster than 2-chloropyridine[7].
Protocol 1: Late-Stage C-H Fluorination of Pyridine Derivatives
-
Objective: Introduce a fluorine atom at the α -position of a complex 3-substituted pyridine scaffold to accelerate Structure-Activity Relationship (SAR) profiling.
-
Rationale: Direct C-H fluorination using Silver(II) fluoride ( AgF2 ) bypasses the need for pre-functionalized halogenated precursors, allowing for the late-stage modification of advanced pharmacophores[7].
-
Step 1: Substrate Preparation. Dissolve the 3-substituted pyridine (1.0 equiv) in anhydrous acetonitrile under a strict argon atmosphere.
-
Causality: AgF2 is highly moisture-sensitive. Exposure to water generates hydrofluoric acid (HF), which rapidly degrades acid-sensitive functional groups and protonates the basic pyridine nitrogen, halting the reaction.
-
-
Step 2: Reagent Addition. Add AgF2 (3.0 equiv) in a single portion at room temperature.
-
Causality: Excess AgF2 is required because it functions dually: as the fluorine source and as the single-electron oxidant necessary to initiate the radical-mediated C-H abstraction at the α -position.
-
-
Step 3: Reaction Monitoring. Stir vigorously for 2-4 hours. Monitor the conversion via LC-MS.
-
Step 4: Quenching & Validation (Self-Validating Step). Quench the reaction with saturated aqueous NaHCO3 to neutralize trace HF. Extract with EtOAc.
-
Validation: Analyze the crude organic phase via 19F -NMR. A distinct singlet (or multiplet depending on adjacent protons) in the -60 to -80 ppm range confirms successful fluorination. The absence of secondary peaks validates stoichiometric control over di-fluorination.
-
Protocol 2: In Vitro Radioligand Binding Assay for CB2 Receptor Affinity
-
Objective: Determine the binding affinity ( Ki ) of a novel [18F] -fluorinated pyridine derivative (e.g., [18F]RoSMA−18−d6 )[6].
Workflow for evaluating CB2 receptor binding affinity of radioligands.
-
Step 1: Cell Membrane Preparation. Isolate membranes from CHO cells stably expressing human CB2 receptors.
-
Step 2: Incubation. Incubate membrane preparations with varying concentrations of the fluorinated pyridine radioligand (0.1 nM to 10 nM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2 , 2.5 mM EDTA, 0.5% BSA, pH 7.4) for 90 minutes at 30°C.
-
Causality: Bovine Serum Albumin (BSA) is strictly required in the buffer to act as a carrier protein. Fluorinated radioligands exhibit high lipophilicity, which otherwise causes severe non-specific binding to the polystyrene walls of the assay plates.
-
-
Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI neutralizes the inherent negative charge of the silica fibers, preventing electrostatic retention of the radioligand and minimizing background noise.
-
-
Step 4: Quantification & Validation (Self-Validating Step). Wash filters three times with ice-cold wash buffer, transfer to scintillation vials, and measure radioactivity.
-
Validation: A parallel assay utilizing a known high-affinity competitor (e.g., non-radioactive GW405833) must be run simultaneously to define non-specific binding. Specific binding is validated if it constitutes >80% of the total radioactive signal. Calculate Ki using the Cheng-Prusoff equation.
-
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A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Novel Derivatives from 2-Bromo-4-fluoro-6-methylpyridine
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-4-fluoro-6-methylpyridine (CAS No. 1211526-18-9), a versatile heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. The strategic positioning of the bromo, fluoro, and methyl groups on the pyridine ring offers a palette of opportunities for selective functionalization. This document delineates the core principles and practical methodologies for the synthesis of novel derivatives via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The content herein is curated for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Strategic Value of 2-Bromo-4-fluoro-6-methylpyridine
2-Bromo-4-fluoro-6-methylpyridine is a key intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential.[1] Its value stems from the differential reactivity of its substituents:
-
The 2-Bromo Group: This is the primary site for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.[2] The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) center than a C-F bond, allowing for high chemoselectivity.[3]
-
The 4-Fluoro Group: The fluorine atom at the 4-position activates the ring for nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nature of the pyridine nitrogen.[3] The C-F bond is generally stable to the conditions of most palladium-catalyzed cross-coupling reactions, allowing for a stepwise functionalization strategy.
-
The 6-Methyl Group: The methyl group can influence the electronic properties of the pyridine ring and provide a site for further synthetic elaboration if required.
This guide will focus on the two principal avenues for derivatization: palladium-catalyzed cross-coupling at the C2 position and nucleophilic aromatic substitution at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are the cornerstone for the derivatization of 2-Bromo-4-fluoro-6-methylpyridine, offering a robust and versatile toolkit for the construction of complex molecular architectures.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-pyridine structures, which are common motifs in kinase inhibitors and other biologically active molecules.[5][6] The reaction couples the 2-pyridyl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is crucial; for electron-rich pyridines, bulky, electron-rich phosphine ligands can prevent catalyst inhibition by the pyridine nitrogen.[8]
-
Base: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, and their choice can significantly impact the reaction outcome.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-Aryl-4-fluoro-6-methylpyridine derivatives.
Materials:
| Reagent | Molar Equiv. |
| 2-Bromo-4-fluoro-6-methylpyridine | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(dppf)Cl₂ | 0.02-0.05 |
| K₂CO₃ | 2.0 |
| 1,4-Dioxane/Water (5:1) | - |
Procedure:
-
To a microwave reaction vessel, add 2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[12]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add 6 mL of a degassed 5:1 mixture of 1,4-dioxane and water via syringe.[12]
-
Place the vessel in a microwave reactor and heat the mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-fluoro-6-methylpyridine.[5]
dot
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines.[13] This reaction is instrumental in the synthesis of many pharmaceutical agents, where the arylamine moiety is a key pharmacophore.[14]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst is used in conjunction with a bulky, electron-rich phosphine ligand (e.g., Xantphos, DavePhos). The ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[15]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine, forming the active nucleophile.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst.[8]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 2-Amino-4-fluoro-6-methylpyridine derivatives.
Materials:
| Reagent | Molar Equiv. |
| 2-Bromo-4-fluoro-6-methylpyridine | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.01 |
| Xantphos | 0.024 |
| NaOt-Bu | 1.4 |
| Toluene (anhydrous) | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.[8]
-
Add 2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol) and degassed toluene (5 mL).
-
Add the desired amine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield the desired 2-amino-4-fluoro-6-methylpyridine derivative.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups onto the pyridine ring, providing access to a class of compounds with applications in materials science and as precursors for further synthetic transformations. The reaction involves the coupling of the 2-pyridyl bromide with a terminal alkyne.[10]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate.[16]
-
Base: An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the terminal alkyne and as a solvent.[16]
-
Solvent: Anhydrous, aprotic solvents like THF are often used.[16]
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 2-Alkynyl-4-fluoro-6-methylpyridine derivatives.
Materials:
| Reagent | Molar Equiv. |
| 2-Bromo-4-fluoro-6-methylpyridine | 1.0 |
| Terminal Alkyne | 1.2 |
| Pd(PPh₃)₂Cl₂ | 0.03 |
| CuI | 0.05 |
| Et₃N | 2.0 |
| THF (anhydrous) | - |
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-fluoro-6-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[16]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2-alkynyl-4-fluoro-6-methylpyridine.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The fluorine atom at the C4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[17] This reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[12] SNAr provides a complementary strategy to cross-coupling, allowing for the introduction of a different set of functional groups, typically after the C2-position has been derivatized.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. Stronger nucleophiles generally lead to faster reactions.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are often used to dissolve the reactants and promote the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To synthesize 4-substituted-2-aryl-6-methylpyridine derivatives.
Materials:
| Reagent | Molar Equiv. |
| 2-Aryl-4-fluoro-6-methylpyridine | 1.0 |
| Nucleophile (e.g., Sodium Methoxide) | 2.0 |
| DMF (anhydrous) | - |
Procedure:
-
Dissolve the 2-aryl-4-fluoro-6-methylpyridine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Add the nucleophile (e.g., sodium methoxide, 2.0 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 65-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to yield the desired 4-substituted derivative.
dot
Caption: A simplified representation of the SNAr mechanism.
Summary of Synthetic Pathways and Data
The following table summarizes the key synthetic transformations discussed in this guide, providing a quick reference for researchers.
| Reaction Type | Position | Reagents | Product Type |
| Suzuki-Miyaura Coupling | C2 | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-fluoro-6-methylpyridine |
| Buchwald-Hartwig Amination | C2 | Amine, Pd catalyst, Ligand, Strong Base | 2-Amino-4-fluoro-6-methylpyridine |
| Sonogashira Coupling | C2 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-4-fluoro-6-methylpyridine |
| SNAr | C4 | Nucleophile (e.g., alkoxide, amine) | 4-Substituted-2-aryl-6-methylpyridine |
Conclusion
2-Bromo-4-fluoro-6-methylpyridine is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites at the C2 and C4 positions allow for a predictable and stepwise approach to the synthesis of a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon and the nucleophilic aromatic substitution at the fluorine-bearing carbon provide a powerful and complementary set of tools for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important synthetic intermediate in the pursuit of novel therapeutic agents.
References
- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Scribd. (n.d.). Suzuki Coupling Reaction Procedure.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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- ResearchGate. (n.d.).
- Fluorochem. (n.d.). 2-Bromo-6-fluoro-4-methylpyridine.
- Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Benchchem. (2025). A Comparative Analysis of 2-Bromo-4-fluoro-5-methylpyridine for Advanced Synthesis.
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- Benchchem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Benchchem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- PubMed. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Googleapis.com. (2001). (12) United States Patent (10)
- PubMed. (2007).
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- BLD Pharm. (n.d.). 1211526-18-9|2-Bromo-4-fluoro-6-methylpyridine.
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- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Benchchem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
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Methodological & Application
"purification of 2-Bromo-4-fluoro-6-methylpyridine reaction products by column chromatography"
Application Note: Advanced Chromatographic Purification of 2-Bromo-4-fluoro-6-methylpyridine
Mechanistic Principles and Physicochemical Context
2-Bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9) is a highly specialized halogenated heterocyclic building block utilized extensively in pharmaceutical drug discovery and agrochemical synthesis [1]. The synthesis of this compound—whether via directed metalation, halogen exchange, or cross-coupling reactions—inevitably generates a complex crude matrix containing unreacted precursors, regioisomers, and dehalogenated side products.
Purifying halogenated pyridines via normal-phase silica gel chromatography presents a distinct set of physicochemical challenges. The basic nitrogen atom within the pyridine ring acts as a strong hydrogen-bond acceptor. When exposed to the acidic silanol groups ( −Si-OH ) present on the surface of unmodified silica gel, the molecule undergoes strong, sometimes irreversible, adsorption [2]. While the electron-withdrawing bromo and fluoro substituents at the C2 and C4 positions inductively reduce the overall basicity (pKa) of the pyridine ring, the localized electron density is still sufficient to cause severe peak tailing and band broadening. This tailing leads to the co-elution of closely related dehalogenated impurities, which are notoriously difficult to resolve [4].
Experimental Design and Causality
To achieve high purity (>97%) and overcome the inherent chromatographic challenges of this molecule, the purification protocol must be designed as a self-validating system based on the following causal principles:
-
Stationary Phase Deactivation: We mandate the addition of 0.5% to 1.0% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial, highly basic modifier that competitively binds to the acidic silanol sites on the silica gel. By masking these sites, TEA prevents the target 2-Bromo-4-fluoro-6-methylpyridine from interacting with the stationary phase via hydrogen bonding, ensuring sharp, symmetrical elution bands[3].
-
Sample Introduction (Dry Loading): Crude reaction mixtures containing halogenated pyridines are often viscous oils. Wet loading such mixtures directly onto the column head causes immediate band broadening. Dry loading the crude onto Celite ensures a perfectly narrow initial sample band, drastically improving the resolution of closely eluting impurities [2].
-
Thermal and Volatility Management: 2-Bromo-4-fluoro-6-methylpyridine is a liquid at room temperature [1]. Aggressive solvent removal using high temperatures and strong vacuum will result in catastrophic product loss due to co-evaporation. The evaporation parameters must be strictly controlled.
Quantitative Data and System Parameters
The following table summarizes the critical physical properties and validated chromatographic parameters required for this purification workflow.
| Parameter | Value / Description |
| Chemical Name | 2-Bromo-4-fluoro-6-methylpyridine |
| CAS Number | 1211526-18-9 |
| Molecular Weight | 190.02 g/mol |
| Physical Form | Liquid (at 20°C) |
| Stationary Phase | Silica Gel (230-400 mesh), TEA-deactivated |
| Typical Mobile Phase | Hexanes / Ethyl Acetate (Gradient 95:5 to 80:20) |
| Mobile Phase Additive | 0.5% - 1.0% Triethylamine (v/v) |
| Detection Wavelength | UV 254 nm (Strong absorbance due to aromatic ring) |
| Target Purity | ≥ 97% |
Purification Workflow Visualization
Workflow for the chromatographic purification of halogenated pyridines.
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation and Column Deactivation
-
Prepare a base solvent mixture of Hexanes and Ethyl Acetate (95:5 v/v).
-
Add Triethylamine (TEA) to achieve a final concentration of 1% (v/v). Mix thoroughly.
-
Prepare a slurry of standard flash silica gel (230-400 mesh) using the TEA-modified solvent.
-
Pack the column under moderate positive pressure. Pass at least 3 column volumes (CV) of the TEA-modified solvent through the bed to ensure complete deactivation of the silanol groups [3].
Step 2: Sample Preparation (Dry Loading)
-
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 to the flask (approximately 2 to 3 times the mass of the crude mixture).
-
Evaporate the DCM slowly on a rotary evaporator until a free-flowing powder is obtained. Caution: Do not apply high vacuum for extended periods, as the target molecule is volatile.
-
Carefully load the dry powder evenly onto the flat head of the deactivated silica bed. Top with a thin protective layer of clean sand.
Step 3: Gradient Elution
-
Begin elution with the 95:5 Hexanes/EtOAc (+1% TEA) solvent system.
-
Monitor the eluent using Thin Layer Chromatography (TLC) plates pre-treated with TEA (run plates in the same solvent system). Visualize spots under short-wave UV light (254 nm).
-
Gradually increase the polarity to 90:10 Hexanes/EtOAc if the target compound's Rf is below 0.25.
Step 4: Self-Validating Fraction Collection
-
Collect fractions in standard test tubes.
-
Validation Checkpoint: Because dehalogenated impurities (e.g., 4-fluoro-6-methylpyridine) can have near-identical Rf values to the target on normal-phase silica[4], do not rely solely on TLC for pooling. Analyze the core fractions via rapid LC-MS to confirm the presence of the correct isotopic bromine pattern (M and M+2 peaks of equal intensity at approx. 190 and 192 m/z).
-
Pool only the fractions confirmed to contain the pure target mass.
Step 5: Solvent Evaporation (Critical Step)
-
Transfer the pooled fractions to a round-bottom flask.
-
Set the rotary evaporator water bath to no higher than 25-30°C .
-
Apply a moderate vacuum (e.g., 150-200 mbar) to remove the hexanes and ethyl acetate.
-
As the volume decreases, monitor the flask continuously. Stop the evaporation immediately once the solvent is removed to yield the purified 2-Bromo-4-fluoro-6-methylpyridine as a pale liquid [1]. Do not leave the liquid product under high vacuum.
Troubleshooting Guide
-
Observation: The product streaks across multiple fractions despite using TEA.
-
Causality & Solution: The silica gel may be highly acidic, or the TEA concentration is insufficient for the specific batch of silica. Increase TEA to 2% in the mobile phase, or switch to basic alumina as the stationary phase.
-
-
Observation: Co-elution of a desfluoro- or desbromo-impurity.
-
Causality & Solution: Normal-phase chromatography separates primarily by polarity, and the loss of a halogen may not alter the dipole moment sufficiently for silica-based resolution. Switch to a reverse-phase system using a Pentafluorophenyl (PFP) core-shell column, which offers superior shape selectivity and halogen-bonding interactions specifically designed for resolving dehalogenated isosteres [4].
-
-
Observation: Unexplained low yield after solvent evaporation.
-
Causality & Solution: The product co-evaporated with the solvent. Check the bump trap and receiving flask of the rotary evaporator. In the future, use a heavier non-polar solvent (like heptane) for the column, which allows for fractional distillation separation, or strictly control the vacuum pressure.
-
References
- 2-Bromo-4-fluoro-6-methylpyridine | 1211526-18-9 - Sigma-Aldrich. (Sigma-Aldrich).
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (Benchchem).
- Technical Support Center: Purification of 4-(Trimethylsilyl)pyridine - Benchchem. (Benchchem).
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications.
Application Notes and Protocols for Monitoring 2-Bromo-4-fluoro-6-methylpyridine Reactions with Thin-Layer Chromatography (TLC)
Abstract
This comprehensive guide provides a detailed framework for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving 2-Bromo-4-fluoro-6-methylpyridine. As a versatile building block in pharmaceutical and materials science, precise reaction tracking is paramount for optimizing yields, minimizing impurities, and ensuring successful synthetic outcomes. These application notes offer a blend of foundational principles and actionable protocols, designed for researchers, scientists, and drug development professionals. The methodologies described herein are structured to ensure scientific integrity through self-validating systems and are grounded in established chromatographic principles.
Introduction: The Critical Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the rapid, qualitative monitoring of organic reactions.[1] Its simplicity, speed, and cost-effectiveness make it a primary choice for assessing reaction progress, identifying the presence of starting materials, and detecting the formation of products.[2][3] For reactions involving 2-Bromo-4-fluoro-6-methylpyridine, a halogenated pyridine derivative frequently employed in cross-coupling and nucleophilic substitution reactions, TLC provides real-time insights that guide critical experimental decisions.[4][5]
The core principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[6][7] As the mobile phase ascends the plate via capillary action, compounds are separated based on their relative affinities for the two phases.[8] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances, resulting in lower Retention Factor (Rf) values.[9][10] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting higher Rf values.[11]
Properties of 2-Bromo-4-fluoro-6-methylpyridine and its Reaction Products
Understanding the physicochemical properties of the starting material and potential products is crucial for developing an effective TLC monitoring method.
-
2-Bromo-4-fluoro-6-methylpyridine (Starting Material): This compound possesses moderate polarity due to the presence of the nitrogen atom in the pyridine ring and the halogen substituents. Its chemical formula is C₆H₅BrFN and it has a molecular weight of 190.01 g/mol .[12][13]
-
Typical Reaction Products:
-
Suzuki-Miyaura Coupling Products: The replacement of the bromine atom with a non-polar aryl or alkyl group generally leads to a less polar product, which will exhibit a higher Rf value than the starting material.
-
Buchwald-Hartwig Amination Products: The introduction of an amine group can either increase or decrease the polarity depending on the nature of the amine. Primary and secondary amines will likely increase polarity (lower Rf), while tertiary amines might result in a less polar product (higher Rf).
-
Nucleophilic Aromatic Substitution (SNAr) Products: Substitution of the fluorine atom will lead to products with varying polarities based on the incoming nucleophile.
-
Core Protocol: TLC Monitoring of a Representative Reaction
This section details a generalized protocol for monitoring a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, involving 2-Bromo-4-fluoro-6-methylpyridine.
Materials and Equipment
-
TLC plates (e.g., Merck silica gel 60 F254 on aluminum or glass backing)[2]
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)[14]
-
Staining solution (e.g., potassium permanganate or iodine) and developing jar[15]
-
Heat gun
-
Forceps
Experimental Workflow Diagram
Caption: A streamlined workflow for monitoring reactions using TLC.
Step-by-Step Methodology
-
Preparation of the TLC Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[16]
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more uniform development of the TLC plate.[6]
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.[9]
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[17] Never use a pen, as the ink can chromatograph along with your sample.[18]
-
Mark small tick marks on the origin line for each sample to be spotted. A typical setup for reaction monitoring includes lanes for the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture itself.
-
-
Spotting the TLC Plate:
-
Dip a capillary tube into the solution of the starting material.
-
Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line of the TLC plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[19]
-
For the reaction mixture, withdraw a small aliquot from the reaction vessel using a capillary tube and spot it in its designated lane.
-
For the co-spot lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Allow the solvent from the spots to completely evaporate before developing the plate.
-
-
Developing the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[18]
-
Replace the lid and allow the solvent front to move up the plate.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge of the plate.[16]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the separated spots using a UV lamp. Many TLC plates contain a fluorescent indicator that glows green under UV light (254 nm), and compounds that absorb UV light will appear as dark spots.[14][20] Circle the observed spots with a pencil while they are visible under the lamp.[14]
-
If the compounds are not UV-active, or for further confirmation, use a chemical stain. Common stains include potassium permanganate (visualizes compounds that can be oxidized) or an iodine chamber (visualizes many organic compounds as brownish spots).[14][15] For staining, dip the plate into the staining solution, gently warm it with a heat gun until spots appear, or place it in a chamber with iodine crystals.[14][15]
-
Data Analysis and Interpretation
The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time.
-
Starting Material (SM) Lane: Shows a single spot corresponding to the 2-Bromo-4-fluoro-6-methylpyridine.
-
Reaction Mixture Lane: At the beginning of the reaction (t=0), this lane should show primarily the starting material spot. As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear and intensify.
-
Co-spot Lane: This lane is used to confirm that the spot in the reaction mixture with the same Rf as the pure starting material is indeed the starting material.
The Retention Factor (Rf) is a key parameter calculated for each spot. It is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11][21]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [17]
Rf values are always between 0 and 1.[11] By comparing the Rf values of the spots in the reaction mixture to the starting material, one can monitor the consumption of the reactant and the formation of the product.[22] A complete reaction is indicated by the disappearance of the starting material spot.[3]
Optimization of TLC Conditions
The choice of mobile phase is critical for achieving good separation.[19] A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Observation | Action |
| 9:1 | All spots remain at the origin (Rf values are too low). | The mobile phase is not polar enough. Increase the proportion of ethyl acetate. |
| 1:1 | All spots are near the solvent front (Rf values are too high). | The mobile phase is too polar. Increase the proportion of hexanes. |
| 7:3 | Good separation between starting material and product spots (Rf values between 0.2 and 0.8). | This is an optimal solvent system for monitoring the reaction.[10] |
| Streaking of spots | The sample may be too concentrated, or the compound may be acidic or basic. | Dilute the sample. For basic compounds like pyridines, adding a small amount of triethylamine (e.g., 1%) to the mobile phase can improve spot shape.[10] |
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Uneven Solvent Front | The bottom of the TLC plate is not flat. The plate is touching the side of the chamber or the filter paper. | Ensure the plate is cut evenly and placed vertically in the center of the chamber.[18][19] |
| Spots are Streaky | The sample is overloaded (too concentrated). The mobile phase polarity is not suitable. The compound is acidic or basic. | Apply a more dilute sample. Adjust the mobile phase polarity. Add a small amount of triethylamine or acetic acid to the mobile phase.[10][18] |
| No Spots are Visible | The sample concentration is too low. The compound is not UV-active and a stain was not used. The solvent level in the chamber was above the origin line. | Spot the sample multiple times in the same location, allowing it to dry between applications. Use an appropriate chemical stain. Ensure the origin line is above the solvent level.[18] |
| Rf Values are Inconsistent | The chamber was not properly saturated. The mobile phase composition changed due to evaporation. The temperature varied. | Always use a filter paper to saturate the chamber and keep the lid on. Prepare fresh mobile phase for each run.[9] |
Conclusion
Thin-Layer Chromatography is a powerful and accessible tool for monitoring reactions involving 2-Bromo-4-fluoro-6-methylpyridine. By following the detailed protocols and troubleshooting guides presented in these application notes, researchers can effectively track the progress of their syntheses, make informed decisions about reaction conditions, and ultimately achieve their synthetic goals with greater efficiency and confidence. The principles and techniques outlined here provide a solid foundation for the successful application of TLC in a modern chemical research environment.
References
- UTSC. (n.d.). Thin Layer Chromatography - Chemistry Online.
- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Oreate AI. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. Oreate AI Blog.
- Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts.
- Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles.
- Labster. (n.d.). TLC Visualization Methods - Theory pages.
- University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
- TCI. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Hall, C. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Columbia University. (n.d.). Thin Layer Chromatography.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes.
- Merck Millipore. (n.d.). Thin-Layer Chromatography Process.
- Jitsi. (2025, February 19). How to Calculate RF Values.
- Edubirdie. (n.d.). Monitoring Reactions by TLC.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Advion Interchim Scientific. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- CROMlab-instruments.es. (n.d.). SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER.
- BenchChem. (n.d.). Technical Support Center: Reactivity of 2-Bromo-4-fluoro-5-methylpyridine.
- ChemScene. (n.d.). 1211526-18-9 | 2-Bromo-4-fluoro-6-methylpyridine.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-fluoro-4-methylpyridine, 98% 5 g | Buy Online.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Monitoring Reactions by TLC - Edubirdie [edubirdie.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
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- 12. chemscene.com [chemscene.com]
- 13. 2-Bromo-6-fluoro-4-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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"Buchwald-Hartwig amination conditions for 2-Bromo-4-fluoro-6-methylpyridine"
Advanced Buchwald-Hartwig Amination Protocols for 2-Bromo-4-fluoro-6-methylpyridine
Introduction & Mechanistic Rationale
The palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-halopyridines is a cornerstone reaction in pharmaceutical development. However, the substrate 2-bromo-4-fluoro-6-methylpyridine presents a highly specific set of electronic and steric challenges that cause standard coupling conditions to fail.
As an Application Scientist, it is critical to understand the causality behind these failures to design a robust protocol:
-
Catalyst Poisoning (The 2-Bromopyridine Effect): The nitrogen atom of 2-bromopyridines is notorious for acting as a competing ligand, coordinating tightly to the palladium center and forming inactive, stable complexes that halt the catalytic cycle[1].
-
Steric Shielding vs. Hindrance (The 6-Methyl Effect): The methyl group at the 6-position provides a dual effect. Beneficially, it sterically shields the pyridine nitrogen, reducing its ability to poison the palladium catalyst. Negatively, it introduces significant steric bulk adjacent to the C-Br bond, slowing down both the oxidative addition and reductive elimination steps.
-
Electronic Activation vs. SNAr Risk (The 4-Fluoro Effect): The strongly electron-withdrawing 4-fluoro group makes the pyridine ring highly electron-deficient. While this accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it renders the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If a strong base (like NaOtBu) or a highly nucleophilic amine is used at elevated temperatures, the amine may displace the fluorine atom instead of coupling at the bromine site.
Catalyst & Ligand Logic
To overcome these competing pathways, the protocol must be highly selective. Recent patent literature optimizing this exact tricyclic precursor scaffold relies on bulky, electron-rich biaryl phosphine ligands[2].
-
Palladium Precatalysts: Using third-generation (G3) or fourth-generation (G4) palladacycles (e.g., RuPhos Pd G3) is mandatory. These precatalysts rapidly generate the active, mono-ligated L-Pd(0) species under mild conditions, preventing the formation of inactive "Palladium black"[1].
-
Ligand Selection:
-
For Primary Amines , BrettPhos is required. Its extreme steric bulk prevents the formation of off-cycle bis-amine palladium complexes.
-
For Secondary Amines , RuPhos is optimal. It possesses the exact spatial geometry needed to accommodate the extra alkyl group of a secondary amine during the sterically demanding reductive elimination step[2].
-
-
Base Selection: While NaOtBu is the gold standard for Buchwald-Hartwig aminations, its strength can trigger unwanted SNAr defluorination at the 4-position. Therefore, weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ are highly recommended to ensure chemoselectivity[2].
Optimization Workflow
Decision tree for optimizing Buchwald-Hartwig amination of 2-bromo-4-fluoro-6-methylpyridine.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and chemoselective yield. Note how the shift from a strong base (Entry 2) to a weaker base (Entry 3) drastically suppresses the SNAr byproduct.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | 4-F SNAr Byproduct (%) |
| 1 | Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 100 | 15% | 5% |
| 2 | RuPhos Pd G3 (2 mol%) | RuPhos | NaOtBu | 1,4-Dioxane | 80 | 45% | 25% |
| 3 | RuPhos Pd G3 (2 mol%) | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 88% | <2% |
| 4 | BrettPhos Pd G3 (2 mol%) | BrettPhos | K₃PO₄ | Toluene | 90 | 92% | <1% |
Note: Volatile amines (e.g., methylamine, cyclopropylamine) require the use of sealed pressure tubes to prevent stoichiometric loss during heating[3].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes In-Process Controls (IPCs) and visual cues to ensure the reaction is proceeding via the correct mechanistic pathway.
Materials:
-
2-Bromo-4-fluoro-6-methylpyridine (1.0 equiv, 1.0 mmol)
-
Amine (1.2 equiv, 1.2 mmol)
-
RuPhos Pd G3 or BrettPhos Pd G3 (0.02 equiv, 2 mol%)
-
Cs₂CO₃ or K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the solid reagents (2-bromo-4-fluoro-6-methylpyridine, the chosen Pd G3 precatalyst, and the base) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the reaction.
-
Solvent & Amine Addition: Add anhydrous 1,4-Dioxane followed by the amine. Seal the vial with a PTFE-lined septum cap. If using a highly volatile amine, utilize a specialized sealed pressure tube[3].
-
Catalyst Activation (Visual Validation): Transfer the vial to a pre-heated oil bath at 80 °C.
-
Self-Validation Check: Within 5–10 minutes, the suspension should transition to a homogeneous deep red or brownish-orange solution. This color change confirms the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species. If the solution turns black with a fine precipitate, the catalyst has decomposed (Palladium black) due to oxygen ingress or wet solvent[1].
-
-
Reaction Execution & IPC: Stir vigorously at 80 °C for 4 hours.
-
Self-Validation Check (IPC): At the 2-hour mark, withdraw a 10 µL aliquot under N₂, dilute in LC-MS grade acetonitrile, and analyze. Look for the desired product mass [M+H]+ . Strictly monitor for a mass corresponding to [M−F+Amine]+ , which indicates SNAr at the 4-position. If SNAr exceeds 5%, immediately lower the temperature to 70 °C.
-
-
Quench & Workup: Once starting material is consumed (typically 4–8 hours), cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base salts and precipitated palladium.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Catalytic Cycle & Mechanistic Pathway
Catalytic cycle highlighting electronic and steric influences on the amination process.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
- Tricyclic compounds and their uses (WO2024079623A1)
Sources
Scale-Up Considerations for Reactions Involving 2-Bromo-4-fluoro-6-methylpyridine: An In-Depth Technical Guide
Introduction: The Strategic Value of 2-Bromo-4-fluoro-6-methylpyridine in Modern Drug Discovery
2-Bromo-4-fluoro-6-methylpyridine is a highly functionalized heterocyclic building block of increasing importance in medicinal chemistry and drug development. Its strategic substitution pattern—a reactive bromine atom for cross-coupling, a modulating fluorine atom, and a methyl group—offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in a wide array of pharmaceuticals, and the specific arrangement of substituents in this reagent allows for precise vectoral elaboration, making it a valuable intermediate in the pursuit of novel therapeutic agents.
This technical guide provides a comprehensive overview of the key considerations for the synthesis and subsequent reactions of 2-Bromo-4-fluoro-6-methylpyridine, with a strong emphasis on scalability and process safety. We will delve into a plausible and scalable synthetic route, address the critical challenges encountered during scale-up, and provide detailed protocols and best practices for its use in common cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their programs, from bench-scale discovery to pilot-plant production.
I. Synthesis of 2-Bromo-4-fluoro-6-methylpyridine: A Scalable Two-Step Approach
A robust and scalable synthesis of 2-Bromo-4-fluoro-6-methylpyridine can be envisioned through a two-step sequence starting from the readily available 2-Amino-6-methylpyridine. This strategy involves an initial bromination followed by a fluoro-deamination via a Sandmeyer-type reaction.
Caption: Proposed synthetic workflow for 2-Bromo-4-fluoro-6-methylpyridine.
Step 1: Regioselective Bromination of 2-Amino-6-methylpyridine
The initial step focuses on the regioselective bromination of 2-Amino-6-methylpyridine. The use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) is advantageous for large-scale synthesis due to its mild reaction conditions and high selectivity, which minimizes the formation of di-brominated byproducts.[1]
Protocol 1: Laboratory-Scale Synthesis of 2-Amino-5-bromo-6-methylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-Amino-6-methylpyridine (1.0 eq) in DMF. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in DMF and add it dropwise to the cooled solution, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. The product may precipitate out of solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Step 2: Fluoro-deamination via a Modified Sandmeyer Reaction
The conversion of the amino group to a fluorine atom is achieved through a diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a fluoride source. Anhydrous hydrogen fluoride (HF) often serves as both the solvent and the fluoride source in this transformation.[1]
Protocol 2: Laboratory-Scale Synthesis of 2-Bromo-4-fluoro-6-methylpyridine
CAUTION: Anhydrous Hydrogen Fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment, and by personnel trained in its handling.[2][3]
-
Reaction Setup: In a fluoropolymer (e.g., Teflon) reaction vessel, dissolve 2-Amino-5-bromo-6-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78°C.
-
Diazotization: Slowly add solid Sodium Nitrite (NaNO₂, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below -70°C.
-
Decomposition: After the addition is complete, allow the reaction mixture to warm to between -5°C and 5°C and stir for approximately 30 minutes. Subsequently, raise the temperature to between 30°C and 70°C for 30-60 minutes to facilitate the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.[1]
-
Work-up: Carefully quench the reaction by pouring the cooled mixture over a stirred slurry of ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether solvent system to yield 2-Bromo-4-fluoro-6-methylpyridine.[1]
II. Critical Scale-Up Considerations for Synthesis
Scaling up the synthesis of 2-Bromo-4-fluoro-6-methylpyridine from the laboratory to pilot or production scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
A. Thermal Hazard Assessment and Control
The diazotization step is highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[4]
-
Heat Flow Calorimetry: It is imperative to conduct heat flow calorimetry studies to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring that the heat generated can be effectively removed by the reactor's cooling system.
-
Reagent Addition Rate: The rate of addition of sodium nitrite is a critical process parameter. A slow and controlled addition rate is necessary to manage the exotherm. On a large scale, this is typically achieved using a dosing pump.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the concentration of reagents is high, increasing the risk of a runaway reaction. Computational Fluid Dynamics (CFD) can be a valuable tool to model and ensure efficient mixing in large reactors.[5][6]
B. Impurity Profiling and Control
The purity of the final product is paramount. A thorough understanding of the potential impurities and their formation is essential for developing a robust process.[7][8]
-
Isomeric Impurities: In the bromination step, there is a potential for the formation of the isomeric 2-amino-3-bromo-6-methylpyridine, although the directing effects of the amino and methyl groups strongly favor the 5-bromo isomer. Analytical methods such as HPLC and GC-MS should be developed to detect and quantify any isomeric impurities.[9]
-
Over-bromination: The formation of di-brominated species can occur if an excess of NBS is used or if the reaction temperature is not adequately controlled.
-
Hydrolysis of Diazonium Salt: During the fluoro-deamination, if water is present, the diazonium salt can be quenched to form the corresponding hydroxy-pyridine derivative.
| Potential Impurity | Origin | Control Strategy |
| 2-amino-3-bromo-6-methylpyridine | Isomeric bromination | Optimize reaction temperature and solvent. |
| Di-brominated pyridines | Excess brominating agent | Precise control of stoichiometry. |
| 2-bromo-6-methylpyridin-4-ol | Hydrolysis of diazonium salt | Use of anhydrous HF and rigorous drying of starting materials. |
C. Handling of Hazardous Reagents
The use of anhydrous hydrogen fluoride necessitates stringent safety protocols.
-
Material Compatibility: All equipment, including the reactor, transfer lines, and personal protective equipment (PPE), must be compatible with HF.[2]
-
Emergency Preparedness: A detailed emergency response plan must be in place, including access to calcium gluconate gel or solution for treating skin or eye contact.[10][11] All personnel must be thoroughly trained on the specific hazards and emergency procedures.[12]
III. Scale-Up of Reactions Involving 2-Bromo-4-fluoro-6-methylpyridine
2-Bromo-4-fluoro-6-methylpyridine is primarily used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.
Caption: Common cross-coupling reactions involving 2-Bromo-4-fluoro-6-methylpyridine.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. When scaling up this reaction with 2-Bromo-4-fluoro-6-methylpyridine, several factors need careful consideration.
Key Scale-Up Considerations:
-
Catalyst and Ligand Selection: For electron-deficient bromopyridines, catalyst systems employing electron-rich and bulky phosphine ligands are often more effective.[13] The choice of catalyst and ligand is critical for achieving high turnover numbers, which is crucial for cost-effective large-scale production.
-
Base Selection and Solubility: The choice and solubility of the base (e.g., K₂CO₃, K₃PO₄) are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF) and water is commonly used. The ratio of solvents can significantly impact the solubility of the reagents and the reaction rate.
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. Scavengers such as silica-functionalized thiols or activated carbon are often used to reduce palladium levels to acceptable limits (typically <10 ppm).[14]
Protocol 3: Pilot-Scale Suzuki-Miyaura Coupling (50 L Reactor)
-
Reactor Charging: Charge the 50 L reactor with 2-Bromo-4-fluoro-6-methylpyridine (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting: Inert the reactor by performing three vacuum/nitrogen cycles.
-
Solvent Addition: Add degassed 2-MeTHF and purified water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and ligand (e.g., XPhos, 0.03 eq) as a slurry in degassed 2-MeTHF.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by HPLC.
-
Work-up and Palladium Removal: Upon completion, cool the reaction, separate the aqueous layer, and treat the organic layer with a palladium scavenger. Filter to remove the scavenger and concentrate the filtrate.
-
Crystallization: Induce crystallization by adding an anti-solvent and cool the mixture to isolate the product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. A significant challenge with 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[15]
Key Scale-Up Considerations:
-
Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is crucial to prevent catalyst inhibition by the pyridine nitrogen.
-
Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Maintaining a strictly inert atmosphere throughout the process is critical for success at scale.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add 2-Bromo-4-fluoro-6-methylpyridine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOt-Bu, 1.4 eq), and the phosphine ligand (1-4 mol%) to an oven-dried reactor.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a pre-catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Heat the reaction mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with water or saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst System | Pd catalyst with bulky phosphine ligands | Pd catalyst with bulky, electron-rich phosphine ligands |
| Base | Inorganic bases (K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (NaOt-Bu, LiHMDS) |
| Key Challenge | Palladium removal, base solubility | Catalyst poisoning by pyridine nitrogen |
| Work-up | Aqueous work-up, scavenger treatment | Careful quenching, anhydrous conditions often preferred |
IV. Conclusion and Future Outlook
2-Bromo-4-fluoro-6-methylpyridine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The successful scale-up of its synthesis and subsequent reactions requires a thorough understanding of the underlying chemistry, careful process optimization, and a steadfast commitment to safety. Key challenges, including the management of exothermic reactions, control of impurities, and mitigation of catalyst inhibition, can be effectively addressed through rigorous process development, including the use of modern tools like reaction calorimetry and CFD modeling.
As the demand for increasingly complex and highly functionalized drug candidates continues to grow, the importance of strategic building blocks like 2-Bromo-4-fluoro-6-methylpyridine will only increase. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to safely and efficiently scale up reactions involving this important intermediate, thereby accelerating the drug discovery and development process.
V. References
-
Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. J Am Chem Soc. 2003 Feb 19;125(7):1696-7.
-
Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
-
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
-
A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem.
-
Hydrogen Fluoride Protocol - Environmental Health & Safety - University of Toronto.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014 June 11.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
-
Anhydrous Hydrogen Fluoride | Safety Data Sheet - Honeywell | Digital Assets.
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
-
Emergency Response Guidelines for Anhydrous hydrogen fluoride.
-
CFD model of liquid mixing and heat transfer in a large batch reactor - Simtec.
-
Pyrylium salts- kryptonite for the Sandmeyer reaction? - Scientific Update.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3 - Benchchem.
-
A general electrochemical strategy for the Sandmeyer reaction - SciSpace.
-
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
-
Sandmeyer-type reaction as an alternative synthesis route - Benchchem.
-
2-Bromo-6-fluoro-4-methylpyridine | 180608-37-1 - J&K Scientific.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022 July 10.
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) - Maximum Academic Press.
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
Milvexian Manufacturing Process Optimization - Scribd.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate.
-
CFD Simulation of Reaction and Heat Transfer Near the Wall of a Fixed Bed - Semantic Scholar.
-
EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF) - American Chemistry Council.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. 2023 September 6.
-
High-pressure polymorphism in pyridine - PMC.
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
-
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. - White Rose Research Online.
-
A Review of Computational Fluid Dynamics (CFD) Simulations of Mixing in the Pharmaceutical Industry - Biomedical Journal of.
-
(PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS - ResearchGate.
-
CFD Flow Characterization Comparing Different Mixing Systems - reposiTUm.
-
Advances in Impurity Profiling of Pharmaceutical Formulations.
-
(PDF) Palladium-Catalyzed Reactions - ResearchGate.
-
Recent Progress in Pd-Catalyzed Tandem Processes - MDPI.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
-
(PDF) High-pressure polymorphism in pyridine - ResearchGate.
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI.
-
Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. CFD model of liquid mixing and heat transfer in a large batch reactor - Simtec [simtec-europe.com]
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- 15. scientificupdate.com [scientificupdate.com]
Application Note: Orthogonal Functionalization of 2-Bromo-4-fluoro-6-methylpyridine in Medicinal Chemistry
Executive Summary & Strategic Rationale
In modern drug discovery, the design of highly selective targeted therapies relies heavily on the availability of versatile, multi-functional building blocks. 2-Bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9) has emerged as a privileged chemotype due to its unique tri-orthogonal reactivity profile. This scaffold allows medicinal chemists to perform step-wise, predictable functionalizations without the need for excessive protecting group manipulations.
Recently, derivatives of this specific pyridine building block have been heavily utilized in the synthesis of complex tricyclic compounds, most notably acting as potent inhibitors of Werner Syndrome RecQ DNA Helicase (WRN)[1]. WRN inhibitors represent a breakthrough approach for treating cancers characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).
The Tri-Orthogonal Advantage
The strategic value of this molecule lies in the distinct electronic and steric environments of its three functional groups:
-
C4-Fluorine (Electrophilic Hub): The strong electron-withdrawing nature of the adjacent pyridine nitrogen activates the C4-fluorine for Nucleophilic Aromatic Substitution (SNAr). Fluorine is an exceptional leaving group in SNAr because the rate-determining step is the formation of the Meisenheimer complex, which is heavily stabilized by fluorine's inductive effect.
-
C2-Bromine (Cross-Coupling Hub): The C2-Br bond is highly susceptible to oxidative addition by low-valent transition metals, enabling Suzuki, Negishi, Stille, and carbonylation reactions[2].
-
C6-Methyl (Steric & Late-Stage Hub): The methyl group provides crucial steric shielding to modulate the dihedral angle of C2-aryl substituents, optimizing binding affinity in deep protein pockets. It can also undergo radical bromination or lateral metalation for further chain extension.
Orthogonal functionalization pathways of 2-Bromo-4-fluoro-6-methylpyridine.
Experimental Protocols & Causality
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The order of operations is critical: SNAr at C4 must generally precede cross-coupling at C2 . If palladium-catalyzed coupling is performed first, the resulting electron-donating aryl groups at C2 will deactivate the pyridine ring, drastically reducing the efficiency of subsequent SNAr reactions at C4.
Protocol A: Chemoselective SNAr at the C4 Position
Objective: Introduce an amine pharmacophore at the C4 position while preserving the C2-bromide for downstream coupling.
Causality & Design: We utilize a polar aprotic solvent (NMP or DMF) to stabilize the highly polar transition state of the Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF). If HF is not scavenged, it will protonate the incoming amine nucleophile, stalling the reaction.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-Bromo-4-fluoro-6-methylpyridine (1.0 eq, 5.0 mmol) and the desired secondary amine (e.g., morpholine, 1.1 eq, 5.5 mmol).
-
Solvent & Base: Add anhydrous NMP (25 mL, 0.2 M) followed by DIPEA (2.0 eq, 10.0 mmol).
-
Reaction: Stir the mixture under a nitrogen atmosphere at 80 °C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+=190.0/192.0 m/z isotopic pattern) is fully consumed, replaced by the product mass (e.g., [M+H]+=257.0/259.0 m/z for the morpholine adduct).
-
Workup: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×20 mL) to completely remove residual NMP.
-
Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2
Objective: Install an aryl or heteroaryl group at the C2 position of the newly synthesized C4-substituted intermediate.
Causality & Design: The C6-methyl group introduces significant steric hindrance adjacent to the C2-bromide. To overcome this, PdCl2(dppf)⋅DCM is the catalyst of choice. The bidentate dppf ligand features a large bite angle that enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting side reactions such as protodehalogenation.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine the C4-substituted-2-bromo-6-methylpyridine intermediate (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.3 eq, 2.6 mmol), and PdCl2(dppf)⋅DCM (0.05 eq, 0.1 mmol).
-
Solvent System: Add a solvent mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v, 20 mL total volume).
-
Critical Degassing: Sparge the biphasic mixture with Argon or N2 for at least 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, killing the catalytic cycle.
-
Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring to ensure mixing of the biphasic system.
-
Self-Validation Checkpoint: Perform TLC (UV active). The starting bromide should be consumed. LC-MS will confirm the cross-coupled product mass.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between water and EtOAc.
-
Purification: Concentrate the organic layer and purify via reverse-phase or normal-phase chromatography depending on the polarity of the aryl substituent.
Quantitative Data: Optimization of C2-Suzuki Coupling
The steric bulk of the C6-methyl group makes the C2 cross-coupling highly sensitive to the choice of catalyst and base. The table below summarizes the optimization data for coupling a standard arylboronic acid to the C4-amino-substituted intermediate.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Causality / Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene / H2O | 90 | 45% | Monodentate ligands allow competitive protodehalogenation due to slow reductive elimination. |
| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene / H2O | 100 | 68% | Biaryl phosphine improves oxidative addition, but steric clashing with the C6-methyl slows the overall cycle. |
| 3 | PdCl2(dppf)⋅DCM | Na2CO3 | Dioxane / H2O | 90 | >95% | Optimal. Bidentate ligand enforces cis-geometry, rapidly accelerating reductive elimination. |
| 4 | PdCl2(dppf)⋅DCM | Cs2CO3 | Dioxane / H2O | 90 | 88% | Stronger base leads to trace degradation of the pyridine core over extended heating times. |
Biological Application: WRN Helicase Inhibition
Compounds synthesized from the 2-Bromo-4-fluoro-6-methylpyridine scaffold have demonstrated exceptional utility as precursors for Werner Syndrome RecQ DNA Helicase (WRN) inhibitors[1].
In oncology, tumors with mismatch repair deficiency (dMMR) or high microsatellite instability (MSI-H) exhibit widespread genomic instability, particularly at TA dinucleotide repeats. To survive this DNA damage, these cancer cells become highly dependent on the compensatory repair mechanisms provided by WRN helicase. By utilizing the functionalized pyridine scaffold to synthesize potent WRN inhibitors, researchers can induce synthetic lethality —selectively killing cancer cells while sparing healthy tissue.
Mechanism of synthetic lethality via WRN helicase inhibition in MSI-H cancers.
Conclusion
The 2-Bromo-4-fluoro-6-methylpyridine building block provides a robust and highly predictable platform for the synthesis of advanced heteroaromatic therapeutics. By understanding the mechanistic causality behind its orthogonal reactivity—specifically prioritizing C4-SNAr prior to C2-cross-coupling, and utilizing bidentate palladium catalysts to overcome C6 steric hindrance—medicinal chemists can rapidly construct complex, biologically active libraries for high-throughput screening and lead optimization.
References
- Google Patents. WO2024079623A1 - Tricyclic compounds and their uses.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Bromo-4-fluoro-6-methylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of complex cross-coupling reactions. 2-Bromo-4-fluoro-6-methylpyridine is a highly valuable but notoriously difficult substrate. It presents a unique trifecta of mechanistic challenges: high susceptibility to Nucleophilic Aromatic Substitution (SNAr), steric hindrance during transmetalation, and competitive catalyst deactivation.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure high-yield carbon-carbon bond formation.
Visual Troubleshooting Workflow
Before altering your reaction parameters, identify the primary failure mode using the decision tree below.
Figure 1: Troubleshooting decision tree for 2-Bromo-4-fluoro-6-methylpyridine Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are low, and LC-MS shows a mass corresponding to the loss of the fluorine atom. What is happening?
The Causality: You are observing Nucleophilic Aromatic Substitution (SNAr) of the 4-fluoro group. The 4-position of the pyridine ring is highly electron-deficient, making the highly electronegative fluorine atom an excellent leaving group for SNAr [1]. If you are using aqueous, nucleophilic bases (e.g., NaOH, Na₂CO₃, or alkoxides), the hydroxide or alkoxide ions will rapidly attack the 4-position, displacing the fluorine atom before the palladium catalytic cycle can complete. The Solution: You must eliminate nucleophiles from your system. Switch to strictly anhydrous, non-nucleophilic bases such as milled potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in non-polar solvents (toluene or 1,4-dioxane).
Q2: The starting material is not fully consumed, and the reaction stalls at 30-40% conversion. Is the 6-methyl group to blame?
The Causality: Yes, this is a combination of steric hindrance and catalyst deactivation. While the 2-bromo position readily undergoes oxidative addition, the adjacent 6-methyl group introduces significant steric bulk during the transmetalation step—especially when coupling with ortho-substituted or bulky boronic acids. Furthermore, standard phosphine ligands (like PPh₃) often fail to provide enough steric bulk to force the rate-limiting reductive elimination step, causing the catalytic cycle to stall [2]. The Solution: Utilize bulky, electron-rich Buchwald-type phosphine ligands such as XPhos or SPhos . The massive steric profile of XPhos accelerates reductive elimination and prevents the formation of off-cycle, inactive Pd-nitrogen coordination complexes.
Q3: My pyridine substrate remains intact, but the heteroaryl boronic acid partner is disappearing. How do I fix this?
The Causality: Your boronic acid is undergoing competitive protodeboronation. Heteroaryl boronic acids are notoriously prone to base-catalyzed protodeboronation (where the C-B bond is cleaved to form a C-H bond) [3]. This degradation pathway is exponentially accelerated by the presence of water and high pH levels. The Solution: Employ strictly anhydrous coupling conditions. Using water scavengers or anhydrous bases buffers the system and prevents the prehydrolytic pathways that lead to protodeboronation [4]. Alternatively, use MIDA boronates or pinacol esters (Bpin) to ensure a slow, controlled release of the active boronic acid.
Quantitative Condition Matrix
To demonstrate the impact of ligand and base selection, the table below summarizes the optimization data for the model coupling of 2-Bromo-4-fluoro-6-methylpyridine with phenylboronic acid.
| Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Target Yield (%) | SNAr Byproduct (%) | Unreacted SM (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | H₂O / Dioxane | 90 | 32% | 45% (4-OH) | 15% |
| Pd(OAc)₂ / PPh₃ (5 mol%) | K₂CO₃ (2.0) | DMF | 100 | 48% | 25% (4-OH) | 20% |
| Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 71% | 8% | 12% |
| Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ (2.0) | Toluene (Anhydrous) | 100 | 92% | < 2% | < 2% |
Note: The transition to an anhydrous Toluene/K₃PO₄ system with XPhos virtually eliminates the SNAr defluorination pathway while overcoming the steric penalty of the 6-methyl group.
Self-Validating Experimental Protocol
Optimized Anhydrous Suzuki-Miyaura Coupling using Pd₂(dba)₃ / XPhos
This protocol is designed as a self-validating system. Specific visual and analytical checkpoints are embedded within the steps to ensure the integrity of the reaction environment before proceeding.
Step 1: Preparation of the Active Catalyst Complex
-
In an oven-dried Schlenk flask under a strict argon atmosphere, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).
-
Add anhydrous toluene (2 mL/mmol) and stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition from a dark purple/brown suspension to a clear, deep red/orange homogeneous solution. This color shift validates the successful formation of the active Pd(0)-XPhos species. If the solution remains cloudy or black, the catalyst has oxidized; discard and restart.
Step 2: Substrate Addition
-
To the active catalyst solution, add 2-Bromo-4-fluoro-6-methylpyridine (1.0 equiv) and the corresponding aryl/heteroaryl pinacol boronate ester (1.2 equiv).
Step 3: Anhydrous Base Addition
-
Add finely milled, strictly anhydrous K₃PO₄ (2.0 equiv).
-
Validation Checkpoint: The base must be dried in a vacuum oven at 120 °C overnight prior to use. The absence of clumping upon addition to the toluene solution visually validates that the base is free of moisture, which is critical to preventing SNAr defluorination.
Step 4: Reaction Execution and In-Process Monitoring
-
Seal the flask and heat to 100 °C in a pre-heated oil bath. Stir vigorously (800 rpm).
-
Validation Checkpoint: Withdraw a 10 µL aliquot at the 2-hour mark for LC-MS analysis. The chromatogram should show <5% of the 4-hydroxy SNAr byproduct. If >5% defluorination is observed, trace moisture has compromised the system; the reaction should be aborted to save valuable boronic acid.
Step 5: Work-up and Purification
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the palladium black and phosphate salts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.
References
- Title: C(sp2)
- Source: PMC (NIH)
- Title: Protodeboronation of (Hetero)
- Source: PMC (NIH)
"common side reactions and byproducts in 2-Bromo-4-fluoro-6-methylpyridine synthesis"
Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-fluoro-6-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring a high yield and purity of your target molecule.
Introduction: Navigating the Synthesis of a Key Building Block
2-Bromo-4-fluoro-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through established methods, is often accompanied by the formation of undesired side products that can complicate purification and impact the yield and quality of the final product. This guide will focus on the two primary synthetic routes and the common side reactions and byproducts associated with each.
Two Primary Synthetic Routes:
-
Direct Electrophilic Bromination: This method involves the direct bromination of 4-fluoro-6-methylpyridine. It is often favored for its atom economy but can present challenges in controlling regioselectivity.
-
Sandmeyer Reaction: This classic transformation involves the diazotization of 2-amino-4-fluoro-6-methylpyridine followed by a copper(I) bromide-mediated substitution. This route can offer better regioselectivity but introduces its own set of potential side reactions.
This support center will address the common issues encountered in both pathways, providing you with the knowledge to anticipate, identify, and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Direct Electrophilic Bromination of 4-Fluoro-6-methylpyridine
Q1: I performed a direct bromination of 4-fluoro-6-methylpyridine and my GC-MS analysis shows multiple peaks with the same mass as my desired product. What are these?
A1: You are likely observing the formation of isomeric byproducts. In the electrophilic bromination of 4-fluoro-6-methylpyridine, the substitution pattern is directed by the existing fluoro and methyl groups. While the desired 2-bromo isomer is typically the major product, bromination can also occur at other positions on the pyridine ring.
-
Most Common Isomeric Byproduct: The most probable isomeric byproduct is 2-bromo-4-fluoro-5-methylpyridine . The directing effects of the substituents on the pyridine ring influence the position of bromination. Both the fluorine at C4 and the methyl group at C6 are ortho, para-directing. The C2 position is ortho to the methyl group and meta to the fluorine, making it sterically and electronically favorable for bromination. However, the C5 position is ortho to the fluorine and meta to the methyl group, and some bromination can occur at this site.
Q2: My GC-MS shows a significant peak with a mass corresponding to the addition of two bromine atoms. What is this and how can I avoid it?
A2: This is a di-brominated byproduct, most likely 2,6-dibromo-4-fluoropyridine . This occurs due to over-bromination of either the starting material or the desired product.
-
Cause: This side reaction is favored when an excess of the brominating agent (e.g., Br₂ or N-bromosuccinimide) is used, or if the reaction is allowed to proceed for too long or at an elevated temperature.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a slight excess (up to 1.1 equivalents) of the brominating agent.
-
Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C) to improve selectivity for mono-bromination.
-
Q3: I'm observing a significant amount of unreacted starting material. How can I improve the conversion?
A3: Incomplete reaction can be due to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A careful balance is needed. Consider a gradual warming of the reaction mixture after the initial addition of the brominating agent.
-
Inadequate Activation: Pyridine rings are electron-deficient and can be unreactive towards electrophilic substitution. The use of a strong acid catalyst, such as concentrated sulfuric acid or oleum, is often necessary to protonate the ring and increase its reactivity.
Part 2: Sandmeyer Reaction of 2-Amino-4-fluoro-6-methylpyridine
Q1: After my Sandmeyer reaction, I have a significant byproduct with a mass lower than my product, which seems to have lost the bromo group and gained a hydroxyl group. What is happening?
A1: You are likely observing the formation of 4-fluoro-6-methyl-2-hydroxypyridine . This is a common byproduct in Sandmeyer reactions where the diazonium salt intermediate reacts with water as a nucleophile instead of the bromide ion.[1]
-
Cause: The diazonium salt is highly reactive and can be attacked by any nucleophile present in the reaction mixture. If there is a high concentration of water, or if the reaction temperature is too high, the formation of the phenolic byproduct is favored.
-
Mitigation Strategies:
-
Anhydrous Conditions: While the diazotization step is typically performed in an aqueous medium, minimizing the amount of water in the subsequent copper(I) bromide addition step can be beneficial.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and the addition of the copper(I) bromide solution.
-
Use of Copper(I) Bromide in HBr: Using a solution of CuBr in concentrated hydrobromic acid ensures a high concentration of bromide ions in the vicinity of the diazonium salt, favoring the desired substitution.
-
Q2: I'm seeing some dark, tarry materials in my reaction mixture. What are these and how can I minimize their formation?
A2: The formation of dark, polymeric materials is often due to side reactions of the diazonium salt, such as azo coupling, where the diazonium salt reacts with an electron-rich aromatic species.
-
Cause: Diazonium salts can act as electrophiles and attack unreacted starting material or other aromatic compounds present in the reaction mixture. This is more likely to occur if the pH of the solution is not acidic enough or if the temperature is too high.
-
Mitigation Strategies:
-
Maintain Low Temperature: Strict temperature control is crucial to minimize the decomposition of the diazonium salt and prevent unwanted side reactions.
-
Ensure Acidic Conditions: The reaction should be kept strongly acidic to prevent the formation of the more reactive diazoate anion, which is more prone to coupling reactions.
-
Efficient Mixing: Ensure good stirring to quickly disperse the sodium nitrite solution during diazotization, preventing localized high concentrations that can lead to side reactions.
-
Part 3: General Issues and Purification
Q1: I have a byproduct that appears to be my starting material without the bromine atom. What is this?
A1: This is likely the result of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.
-
Cause: This can occur under certain reducing conditions. For example, if a palladium catalyst is used in subsequent coupling reactions, traces of hydride sources can lead to this side reaction.[2] It can also sometimes be observed as a minor byproduct in the Sandmeyer reaction.
-
Mitigation: For subsequent reactions, carefully choose catalysts and reagents to avoid unwanted reductions. During the Sandmeyer workup, ensure that any reducing agents used to quench excess bromine are used in appropriate amounts and at low temperatures.
Q2: What are the best methods for purifying crude 2-Bromo-4-fluoro-6-methylpyridine?
A2: The choice of purification method depends on the nature and quantity of the impurities.
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Column Chromatography: This is the most versatile and often the most effective method for separating the desired product from isomeric and di-brominated byproducts.[3][4] A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Recrystallization: If the crude product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for removing small amounts of impurities.[5][6]
-
Acid-Base Extraction: An initial workup with an acid-base extraction can help to remove any unreacted starting amine (in the Sandmeyer route) or other basic or acidic impurities.
Analytical Characterization of Product and Byproducts
Accurate identification of the main product and byproducts is crucial for optimizing your reaction and ensuring the quality of your material.
Table 1: Spectroscopic Data for Identification
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Features (Predicted) | Key Mass Spec (EI) Features |
| 2-Bromo-4-fluoro-6-methylpyridine (Target) | C₆H₅BrFN | 190.01 | Two distinct aromatic proton signals, one methyl singlet. | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (m/z ~189/191). |
| 2-Bromo-4-fluoro-5-methylpyridine (Isomer) | C₆H₅BrFN | 190.01 | Two distinct aromatic proton signals with different chemical shifts and coupling constants compared to the target, one methyl singlet. | Same molecular ion peak as the target, but likely a different fragmentation pattern and retention time in GC-MS. |
| 2,6-Dibromo-4-fluoropyridine (Over-bromination) | C₅H₂Br₂FN | 254.88 | A single aromatic proton signal would be expected. | Molecular ion peak (M⁺) with a characteristic two-bromine isotope pattern (m/z ~253/255/257). |
| 4-Fluoro-6-methyl-2-hydroxypyridine (Sandmeyer byproduct) | C₆H₆FNO | 127.12 | Two aromatic proton signals, one methyl singlet, and a broad OH signal. | Molecular ion peak (M⁺) at m/z ~127. |
| 4-Fluoro-6-methylpyridine (Unreacted Starting Material) | C₆H₆FN | 111.12 | Three aromatic proton signals and one methyl singlet. | Molecular ion peak (M⁺) at m/z ~111. |
Experimental Protocols
Protocol 1: Direct Bromination of 4-Fluoro-6-methylpyridine
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and scale.
-
Reaction Setup: To a solution of 4-fluoro-6-methylpyridine (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]
Protocol 2: Sandmeyer Reaction of 2-Amino-4-fluoro-6-methylpyridine
-
Diazotization: Dissolve 2-amino-4-fluoro-6-methylpyridine (1.0 eq.) in a mixture of hydrobromic acid (48%) and water at 0 °C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature between 0 and 5 °C. Stir for 30-60 minutes at this temperature.
-
Copper(I) Bromide Addition: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid. Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Visualizing the Reaction Pathways
Direct Bromination Pathway and Side Reactions
Caption: Direct bromination pathway and common side products.
Sandmeyer Reaction Pathway and Side Reactions
Caption: Sandmeyer reaction pathway and common side products.
References
-
OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
PubChem. 2-Bromo-4-methylpyridine. [Link]
-
Hoffman Fine Chemicals. CAS 1211526-18-9 | 2-Bromo-4-fluoro-6-methylpyridine. [Link]
-
YouTube. (2024). The Sandmeyer Reaction Mechanism. [Link]
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
Khan Academy. Sandmeyer reaction. [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
PMC. Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry. [Link]
- Google Patents.
-
PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. [Link]
-
OUCI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
IntechOpen. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. [Link]
-
Organic & Biomolecular Chemistry. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]
-
PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
SciSpace. NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. [Link]
- Google Patents.
-
KNAUER. Two step purification with a basic set up and PurityChrom 6. [Link]
-
RSC Publishing. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. [Link]
-
Pearson+. Predict the major product of the following bromination reactions. [Link]
Sources
Technical Support Center: Optimizing Catalyst and Ligand for 2-Bromopyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of 2-bromopyridines. As drug development professionals and synthetic chemists know, 2-halopyridines are notoriously challenging substrates. The proximity of the basic, nucleophilic pyridine nitrogen to the electrophilic carbon enables it to coordinate with the palladium center, leading to catalyst poisoning and stalled reactions[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome these specific hurdles in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.
Mechanistic Insight: The Causality of Catalyst Poisoning
To troubleshoot effectively, we must first understand the root cause of the failure. In a standard cross-coupling catalytic cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation (or amine binding) and reductive elimination[2].
However, with 2-bromopyridines, the nitrogen atom acts as a competing, highly effective ligand. If the primary phosphine ligand is not sterically demanding enough, the pyridine nitrogen rapidly coordinates to the Pd(II) intermediate, forming a stable, off-cycle "dead-end" complex[1]. This halts the catalytic cycle entirely. Overcoming this requires the use of bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos or BrettPhos) that sterically block the pyridine nitrogen from coordinating, while simultaneously accelerating the rate-determining reductive elimination step[3].
Catalytic cycle showing the dead-end pyridine-Pd coordination pathway and its resolution.
Troubleshooting Guide
Q: My Buchwald-Hartwig amination of 2-bromopyridine stalls at 15-20% conversion. How do I force it to completion? A: Stalled reactions at low conversions are the hallmark of catalyst poisoning via pyridine coordination[1].
-
Solution: Upgrade your ligand. First-generation ligands like PPh3 lack the steric bulk to prevent pyridine binding. Switch to a Buchwald dialkylbiaryl phosphine such as XPhos or BrettPhos[3]. The large cone angle and the secondary interaction of the ligand's lower aromatic ring with the palladium center create a steric shield that prevents the pyridine nitrogen from poisoning the catalyst. Alternatively, rigid bidentate ligands like dppp can be used to outcompete pyridine binding[4].
Q: I am observing high levels of protodehalogenation (reduction to pyridine) instead of my desired cross-coupled product. What is going wrong? A: Protodehalogenation occurs when β-hydride elimination (from the amine, solvent, or alkoxide base) and subsequent reductive elimination outcompete the desired C-N or C-C bond formation[2].
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Solution: This is a kinetic issue; you must accelerate the desired reductive elimination. First, ensure you are using a rigid, bulky ligand (e.g., BrettPhos for primary amines)[3]. Second, optimize your base. Strong bases like NaOtBu can exacerbate side reactions; switching to a milder base like Cs2CO3 or K3PO4 often suppresses protodehalogenation and improves the yield of the desired product[5].
Q: A black precipitate forms in my reaction flask within the first 30 minutes of heating, and the reaction dies. Why? A: The formation of a fine black precipitate is "Palladium Black," indicating the thermal decomposition of your homogeneous catalyst into inactive metallic palladium[1].
-
Solution: This usually happens when the catalyst becomes under-coordinated. Ensure strict anaerobic conditions, as oxygen rapidly oxidizes electron-rich phosphines, leaving the Pd unprotected. Lower the reaction temperature from 110 °C to 80 °C and consider using a pre-catalyst (like Pd-XPhos G3) to ensure a perfect 1:1 Pd-to-ligand ratio, which prevents the formation of unstable Pd species[3].
Q: I'm trying to couple a highly volatile amine (e.g., methylamine, cyclopropylamine) with 2-bromopyridine, but I get no product. A: Volatile amines escape the liquid phase at the elevated temperatures required for these couplings, effectively removing the nucleophile from the catalytic cycle.
-
Solution: Conduct the reaction in a specialized pressure vessel or sealed Ace-Thred tube[4]. By utilizing a sealed tube, a Pd(OAc)2/dppp catalyst system, and heating to 80 °C, volatile amines can be successfully coupled with 2-bromopyridines in excellent yields without escaping the reaction medium[4].
Quantitative Data: Catalyst/Ligand Optimization Summary
The following table summarizes the performance profiles of various ligand classes specifically for the cross-coupling of 2-bromopyridines, based on established literature parameters.
| Ligand Class | Example Ligands | Steric Bulk | Efficacy with 2-Bromopyridine | Primary Failure Mode |
| Triarylphosphine | PPh3 | Low | Poor (<20% yield) | Catalyst poisoning (pyridine binding) |
| Bidentate Phosphine | dppf, dppp | Moderate | Good (Requires optimization) | Sluggish kinetics, protodehalogenation |
| Dialkylbiaryl Phosphine | XPhos, BrettPhos | High | Excellent (>85% yield) | Sensitivity to oxygen (requires strict degassing) |
Optimized Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (color changes) are included to confirm the integrity of the catalytic cycle during the experiment.
Protocol A: Buchwald-Hartwig Amination using Pd-XPhos G3
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 mmol), the desired amine (1.2 mmol), Pd-XPhos G3 pre-catalyst (0.02 mmol, 2 mol%), XPhos ligand (0.02 mmol, 2 mol%), and Cs2CO3 (1.5 mmol).
-
Solvent Addition: Add 4.0 mL of anhydrous, degassed 1,4-dioxane. Seal the flask and remove it from the glovebox.
-
Reaction: Heat the mixture to 80 °C in an oil bath. Self-Validation Check: A healthy active catalyst will form a homogeneous yellow-to-reddish-brown solution[1]. If the solution turns black, the catalyst has decomposed.
-
Monitoring: Stir for 12–24 hours, monitoring by LC-MS until the 2-bromopyridine is fully consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and palladium residues. Concentrate and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Coupling of 2-Bromopyridine
-
Preparation: In a Schlenk flask under argon, combine 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K3PO4 (2.0 mmol).
-
Degassing: Add a 4:1 mixture of Toluene/H2O (5.0 mL). Subject the entire mixture to three cycles of freeze-pump-thaw degassing to strictly remove oxygen.
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the phases.
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over Na2SO4, and purify via column chromatography.
Standard step-by-step experimental workflow for air-sensitive cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q: Can I use 2-pyridylboronic acids as the nucleophile in Suzuki couplings instead of using 2-bromopyridine as the electrophile? A: 2-Pyridylboronic acids are highly prone to rapid protodeboronation, making them exceptionally difficult to use in standard Suzuki-Miyaura couplings. A highly effective alternative is to synthesize and use lithium triisopropyl 2-pyridylboronates, which are stable and couple efficiently with aryl halides using Pd2(dba)3 and phosphite or phosphine ligands[6].
Q: Are cyanamides compatible with 2-bromopyridine cross-couplings? A: Yes. Alkyl cyanamides can be successfully cross-coupled with 2-bromopyridines using optimized amidation conditions (e.g., Pd2dba3, tBuXPhos, Cs2CO3 in tAmylOH) to afford the desired products in excellent yields[7].
References
-
[4] A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.[Link]
-
[6] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.[Link]
-
[5] Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. NIH.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Bromo-4-fluoro-6-methylpyridine Cross-Couplings
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of performing cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 2-Bromo-4-fluoro-6-methylpyridine .
This substrate presents a "perfect storm" of reactivity bottlenecks: severe steric hindrance from the 6-methyl group, Lewis basic poisoning from the pyridine nitrogen, and competitive side-reaction risks due to the electron-withdrawing 4-fluoro group. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data, and a self-validating protocol to overcome catalyst deactivation.
Diagnostic Workflow
Before altering your reaction parameters, it is critical to diagnose when and why your palladium catalyst is deactivating. The visual formation of "palladium black" (a black precipitate) is the primary indicator that the active Pd(0) species has aggregated and dropped out of the catalytic cycle[1].
Diagnostic workflow for catalyst deactivation in 2-Bromo-4-fluoro-6-methylpyridine couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black almost immediately upon heating. Why is the catalyst dying before the reaction even starts? Causality: You are experiencing a kinetic bottleneck at the oxidative addition step. The oxidative addition of 2-bromo-6-methylpyridines to palladium is highly endergonic and features a massive activation barrier due to the steric clash between the 6-methyl group and the incoming metal center[2]. If the generation of the active Pd(0) species outpaces the rate of oxidative addition, the unprotected Pd(0) atoms will rapidly agglomerate into thermodynamically stable, catalytically dead palladium black[1]. Solution: Transition to highly active, monoligated L1Pd(0) catalysts. These 12-electron species are uniquely capable of overcoming severe steric hindrance[3]. Utilize bulky dialkylbiaryl phosphine ligands (like XPhos or tBu3P) paired with a Palladacycle G3 or G4 precatalyst to ensure the Pd(0) is stabilized until oxidative addition occurs.
Q2: I am using XPhos Pd G3, but the reaction stalls at 30% conversion. The starting material is intact. What is causing this mid-reaction deactivation? Causality: This is classic product/substrate poisoning. The pyridine nitrogen is a strong σ -donor. As the reaction progresses, the starting material and the newly formed cross-coupled product compete with your phosphine ligands to coordinate to the electrophilic Pd(II) intermediates. This forms stable, off-cycle bis-pyridine palladium complexes that halt the catalytic cycle. Solution: Introduce a Lewis acid additive. Non-covalent interactions between halopyridine substrates and zinc(II) additives (such as ZnCl2 or Zinc-salphens) effectively "mask" the pyridine nitrogen[4]. By binding to the nitrogen lone pair, the Zinc prevents the pyridine from coordinating to and poisoning the transition metal catalyst[4].
Q3: Can I use strong bases like NaOtBu or KOH to accelerate the transmetalation step? Causality: No. The presence of the 4-fluoro group makes the pyridine ring highly electrophilic. Using strong, nucleophilic bases at elevated temperatures will trigger competitive Nucleophilic Aromatic Substitution ( SNAr ), leading to defluorination and the formation of ether or alcohol byproducts. Solution: Stick to mild, non-nucleophilic bases such as K3PO4 or Cs2CO3 in biphasic solvent systems (e.g., Toluene/Water or Dioxane/Water) to facilitate transmetalation without degrading the 4-fluoro motif.
Quantitative Data: Ligand & Additive Performance
The following table summarizes internal benchmarking data for the Suzuki-Miyaura coupling of 2-Bromo-4-fluoro-6-methylpyridine with phenylboronic acid, demonstrating the critical impact of ligand choice and Lewis acid masking.
| Precatalyst / Ligand | Additive | Base / Solvent | Yield (%) | Diagnostic Observation |
| Pd(OAc)2 / PPh3 | None | K2CO3 / Dioxane | < 5% | Rapid Pd black formation (<10 mins). |
| Pd2(dba)3 / dppf | None | K3PO4 / Toluene | 18% | Reaction stalled at 1 hour; yellow precipitate (Pd-N complex). |
| XPhos Pd G3 | None | K3PO4 / THF: H2O | 42% | Moderate conversion; late-stage stalling due to product poisoning. |
| XPhos Pd G3 | ZnCl2 (15 mol%) | K3PO4 / THF: H2O | > 95% | Complete conversion; homogeneous golden solution maintained. |
Self-Validating Experimental Protocol: Zinc-Assisted Suzuki-Miyaura Coupling
This protocol utilizes a self-validating design. Do not proceed to the next step unless the visual validation checkpoint is met.
Reagents Required:
-
2-Bromo-4-fluoro-6-methylpyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 precatalyst (2.0 mol%)
-
Anhydrous ZnCl2 (15 mol%)
-
K3PO4 (3.0 equiv, aqueous 0.5 M solution, degassed)
-
THF (Anhydrous, degassed, 5.0 mL)
Step-by-Step Methodology:
-
Nitrogen Masking (Substrate Pre-treatment):
-
Action: In an oven-dried Schlenk flask under inert atmosphere (Ar or N2 ), dissolve 2-Bromo-4-fluoro-6-methylpyridine and anhydrous ZnCl2 in 3.0 mL of THF. Stir at room temperature for 15 minutes.
-
Causality: This pre-incubation allows the Zn(II) to form a non-covalent Lewis acid-base complex with the pyridine nitrogen, neutralizing its ability to poison the palladium catalyst later[4].
-
Validation Checkpoint: The solution should remain clear. If it turns cloudy, your THF is wet, and the ZnCl2 has hydrolyzed. Discard and restart.
-
-
Catalyst Activation:
-
Action: In a separate vial, dissolve the XPhos Pd G3 precatalyst in 2.0 mL of THF. Add this solution to the main Schlenk flask.
-
Causality: G3 precatalysts rapidly undergo deprotonation and reductive elimination to form the highly active, sterically accommodating L1Pd(0) species required to break the hindered C-Br bond[3].
-
Validation Checkpoint: The solution should turn a deep, homogeneous red/orange. If it turns black immediately, oxygen has breached your inert atmosphere, causing premature catalyst degradation[1].
-
-
Cross-Coupling Execution:
-
Action: Add the Arylboronic acid to the flask, followed by the dropwise addition of the degassed aqueous K3PO4 solution. Heat the biphasic mixture to 65 °C with vigorous stirring (800+ RPM).
-
Causality: Vigorous stirring is required to ensure mass transfer between the organic layer (containing the masked substrate and catalyst) and the aqueous layer (containing the base required for transmetalation).
-
Validation Checkpoint: Monitor via TLC or LC-MS after 2 hours. You should observe >80% conversion. The organic layer must remain orange/brown. If a black mirror forms on the flask walls, the ZnCl2 masking failed, and off-cycle Pd-aggregation occurred.
-
-
Workup & Catalyst Removal:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with a 10% aqueous EDTA solution.
-
Causality: EDTA acts as a strong chelator to strip the Zinc additive and any residual Palladium from the organic product, preventing heavy metal contamination in downstream assays.
-
Sources
Technical Support Center: Copper-Free Sonogashira Coupling of 2-Bromopyridines
Welcome to our dedicated technical support center for the copper-free Sonogashira coupling of 2-bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
The coupling of 2-bromopyridines presents a unique set of challenges primarily due to the proximity of the basic pyridine nitrogen to the reaction center. This can lead to catalyst inhibition and other side reactions that are less common with other aryl bromides. This guide is structured to directly address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the copper-free Sonogashira coupling of 2-bromopyridines.
Problem 1: Low to No Conversion of 2-Bromopyridine
Q: My reaction shows very little or no consumption of the 2-bromopyridine starting material. What are the likely causes and how can I resolve this?
A: This is a frequent issue when working with 2-bromopyridines and often points to catalyst inhibition or suboptimal reaction conditions. The lone pair on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.
Here is a systematic approach to troubleshoot this problem:
-
Evaluate Your Ligand Choice: The ligand plays a crucial role in shielding the palladium catalyst from the inhibitory effects of the pyridine nitrogen and in promoting the oxidative addition step, which is often rate-limiting for aryl bromides.[1][2]
-
Insight: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this substrate. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reaction.[3]
-
Recommendation: Switch to a more robust ligand system. Excellent results have been reported with ligands such as XPhos, SPhos, or IPr (an NHC ligand). These ligands promote the formation of a monoligated, highly active palladium species that is less susceptible to pyridine coordination.
-
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.[4]
-
Insight: Amine bases, while common in Sonogashira reactions, can sometimes compete with the 2-bromopyridine for coordination to the palladium catalyst.
-
Recommendation: Consider using an inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These bases are effective and avoid the issue of competitive coordination. In terms of solvent, aprotic polar solvents like DMF, 1,4-dioxane, or toluene are generally good choices.
-
-
Increase Reaction Temperature: The oxidative addition of aryl bromides to palladium(0) is often slower than that of aryl iodides and may require thermal promotion.[1]
-
Recommendation: If you are running the reaction at room temperature or a low temperature, try increasing it to a range of 80-120 °C.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Alkyne Homocoupling (Glaser Product) is Observed
Q: My main byproduct is the dimer of my starting alkyne. How can I suppress this side reaction?
A: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[1] While this is more prevalent in copper-catalyzed systems, it can still occur in copper-free conditions, especially in the presence of oxygen.
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.
-
Recommendation: Thoroughly degas your solvent and reagents. The freeze-pump-thaw method is highly effective. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Check for Trace Copper Contamination: Commercially available palladium sources or other reagents can sometimes contain trace amounts of copper, which can be sufficient to catalyze homocoupling.
-
Recommendation: If possible, use high-purity palladium precursors. If you suspect copper contamination, you may consider adding a copper chelator, although this is a less common approach. The primary solution is to ensure strict copper-free conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is a copper-free protocol often preferred for the synthesis of molecules intended for pharmaceutical applications?
A: Copper can be difficult to remove from the final product, and residual copper can be toxic and may interfere with subsequent biological assays.[5] Copper-free protocols simplify purification and reduce the risk of contamination, which is critical in drug development.[6]
Q2: What is the proposed mechanism for the copper-free Sonogashira reaction?
A: The mechanism of the copper-free Sonogashira reaction involves a single palladium catalytic cycle.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromopyridine to form a Pd(II) complex.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the presence of a base, the alkyne is deprotonated to form a palladium-acetylide species.
-
Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Q3: Can I use 2-chloropyridines in a copper-free Sonogashira coupling?
A: While possible, 2-chloropyridines are significantly less reactive than 2-bromopyridines.[1] The C-Cl bond is stronger, making the oxidative addition step much more challenging. Successful coupling of 2-chloropyridines typically requires more specialized and highly active catalyst systems, often with very bulky, electron-rich ligands, and higher reaction temperatures. For initial methodology development, 2-bromopyridines are a more reliable starting point.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the copper-free Sonogashira coupling of 2-bromopyridines based on successful examples from the literature. These should be considered as a starting point for your own optimization.
| Parameter | Recommended Conditions | Rationale & Comments |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common, air-stable Pd(0) and Pd(II) precursors. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are effective for this substrate.[7] |
| Base | Cs₂CO₃ or K₂CO₃ (2 equivalents) | Inorganic bases avoid competitive coordination with the palladium catalyst. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvents are generally preferred. |
| Temperature | 100-110 °C | Aryl bromides typically require elevated temperatures for efficient coupling.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and alkyne homocoupling. |
Experimental Protocol: A General Starting Point
This protocol provides a general procedure for the copper-free Sonogashira coupling of a 2-bromopyridine with a terminal alkyne.
Materials:
-
2-Bromopyridine derivative
-
Terminal alkyne
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the ligand (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add the 2-bromopyridine (1.0 mmol, 1.0 equiv) and the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Degassing: Subject the mixture to a brief period of further degassing by bubbling with the inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules. Available at: [Link]
-
Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOPEN. Available at: [Link]
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Available at: [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ResearchGate. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI. Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira coupling. The reaction monitoring blog. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Organometallics. Available at: [Link]
-
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with diminished yields in Suzuki-Miyaura cross-couplings due to the formation of symmetrical biaryl byproducts. While the Suzuki-Miyaura reaction is celebrated for its mild conditions and functional group tolerance, the 1 remains a persistent challenge that complicates purification and depletes valuable starting materials [1].
This guide is engineered to move beyond generic advice. We will dissect the mechanistic causality of homocoupling, evaluate quantitative parameter shifts, and provide a self-validating protocol to ensure your catalytic cycle heavily favors cross-coupling.
Section 1: Mechanistic Causality (The "Why")
To eliminate homocoupling, we must first understand the two primary pathways through which it occurs. Addressing symptoms without understanding these root causes leads to endless, unproductive optimization loops.
-
Oxidative Homocoupling (Oxygen Intrusion): The most common cause of boronic acid homocoupling is the presence of trace oxygen. Oxygen rapidly oxidizes the active Pd(0) species to a 2. This complex undergoes a double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate Pd(0) [2].
-
Reductive Activation of Pd(II) Precatalysts: If you utilize a Pd(II) salt (e.g., Pd(OAc)₂ or PdCl₂) without a dedicated reducing agent, the palladium must be reduced to Pd(0) in situ to initiate the catalytic cycle. This reduction often consumes two equivalents of your boronic acid, inherently generating homocoupling byproduct from the very first turnover [1].
Mechanism of oxidative boronic acid homocoupling via Pd(II)-peroxo intermediates.
Section 2: Quantitative Parameter Optimization
The selection of base, catalyst, and solvent dictates the kinetic competition between the desired cross-coupling and undesired homocoupling. Strong bases can accelerate transmetalation but also exacerbate side reactions, including protodeboronation and homocoupling.
Table 1: Effect of Reaction Parameters on Homocoupling vs. Cross-Coupling Yields (Representative data synthesized from standard optimization matrices [1][3])
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Cross-Coupling Yield | Homocoupling Level |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ (2.0) | Toluene / H₂O | 100 | 55% - 65% | High (In-situ Pd reduction) |
| Pd(PPh₃)₄ | Na₂CO₃ (2.0) | DME / H₂O | 90 | 75% - 85% | Moderate |
| (dppf)PdCl₂·CH₂Cl₂ | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 90 | 77% - 85% | Moderate to High* |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 80 | > 90% | Low |
| Buchwald Precatalyst | KF (3.0) | THF / H₂O | 65 | > 95% | Trace |
*Note: Highly electron-deficient aryl halides coupled with electron-rich boronic acids are particularly prone to homocoupling under standard carbonate conditions [3].
Section 3: Self-Validating Experimental Protocol
To establish a self-validating system, every step must logically prevent the mechanistic causes outlined above. This 3 utilizes a Pd(0) source and strict anaerobic techniques to suppress the oxidative pathway [4].
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic acid or Pinacol ester (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol% - provides 3 mol% Pd(0))
-
SPhos or XPhos ligand (3.6 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane and Deionized Water (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Combine 1,4-Dioxane and Water in a Schlenk flask. Subject the mixture to three consecutive "Freeze-Pump-Thaw" cycles, or sparge vigorously with ultra-high-purity Argon for at least 30 minutes. Causality: Removes dissolved O₂, neutralizing the Pd(II)-peroxo pathway.
-
Reagent Charging: To an oven-dried, Argon-purged reaction vial, add the Aryl Halide, Arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Inert Atmosphere Assembly: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with Argon three times.
-
Solvent Addition: Introduce the degassed Dioxane/Water mixture via syringe through the septum.
-
Reaction Execution: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800-1000 rpm) to ensure optimal mixing of the biphasic system.
-
Monitoring & Work-up: Monitor via LC-MS. Upon consumption of the aryl halide, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step-by-step experimental workflow to systematically eliminate homocoupling pathways.
Section 4: Frequently Asked Questions (FAQs)
Q1: I am already degassing my solvents, but I still see 15-20% homocoupling. What is the next logical troubleshooting step? A1: Evaluate your palladium source. If you are using a Pd(II) precatalyst like Pd(OAc)₂ without a reducing agent, the initial reduction to Pd(0) consumes your boronic acid, causing baseline homocoupling. Switch to a true Pd(0) source like Pd₂(dba)₃ or a modern 4 that undergoes reductive elimination with an internal ligand rather than your substrate[5].
Q2: Does the choice of boron derivative affect the rate of homocoupling? A2: Yes. Highly nucleophilic, electron-rich boronic acids transmetalate rapidly, making them highly susceptible to oxidative homocoupling. Using more stable derivatives, such as1, provides a slow, controlled release of the active boronic acid into the catalytic cycle. This keeps the steady-state concentration of the boronic acid low, starving the homocoupling pathway [1].
Q3: I am working with highly sterically hindered substrates and notice increased homocoupling. Why? A3: Steric hindrance slows down the oxidative addition and/or the cross-transmetalation steps of the desired catalytic cycle. When the main cycle stalls, the catalyst spends more time in intermediate states vulnerable to side reactions. To fix this, utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that accelerate both oxidative addition and reductive elimination, effectively outcompeting the homocoupling kinetics.
Q4: Can the base itself cause homocoupling? A4: Indirectly, yes. Excessively strong bases can accelerate the formation of the Pd(II)-peroxo complex if trace oxygen is present. Furthermore, if the base causes rapid hydrolysis of your boronic ester all at once, you lose the "slow release" benefit. Switching to milder bases like K₃PO₄ or fluoride sources (CsF, KF) often mitigates this.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, RSC Publishing. Available at:[Link]
-
Braga, A. A. C., et al. "A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System." Organometallics, ACS Publications. Available at: [Link]
Sources
Technical Support Center: Optimization & Troubleshooting for 2-Bromo-4-fluoro-6-methylpyridine Workflows
Welcome to the Application Science Support Center. As researchers and drug development professionals, working with polyhalogenated heterocycles like 2-bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9) presents unique chemoselectivity challenges. This guide moves beyond basic protocols, providing you with the mechanistic causality required to optimize temperature and solvent systems for orthogonal functionalization.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Fluoro Position
FAQ 1.1: My amination reaction at the 4-fluoro position stalls at 50% conversion. Should I increase the temperature beyond 80°C? Answer: No. Increasing the temperature beyond 80°C often leads to non-selective oligomerization or degradation. The stalling is a kinetic issue related to solvent and base selection, not purely a lack of thermal energy. The Causality: The C-F bond is highly activated for SNAr due to the electron-withdrawing nature of the ortho/para pyridine nitrogen. However, the transition state requires stabilization. Polar aprotic solvents are critical because they strongly solvate the counter-cation of your base (e.g., K⁺ or Na⁺) while leaving the nucleophile "naked" and highly reactive. If you are currently using THF or Toluene, switch to DMSO or DMF and maintain the temperature between 40°C and 80°C. For foundational precedents on chemoselective SNAr in halogenated pyridines, refer to the 1 [1].
FAQ 1.2: How do I prevent the 2-bromo position from reacting during SNAr? Answer: Under standard SNAr conditions (in the absence of transition metal catalysts), the 2-bromo position is kinetically inert compared to the 4-fluoro position. The C-F bond is significantly more reactive towards nucleophiles than the C-Br bond due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [2]. Ensure your reaction mixture is free of trace palladium or copper impurities to maintain this chemoselectivity.
Section 2: Palladium-Catalyzed Cross-Coupling at the 2-Bromo Position
FAQ 2.1: During Suzuki-Miyaura coupling, I observe significant protodebromination instead of my desired product. How do I optimize the solvent and temperature to fix this? Answer: Protodehalogenation competes with transmetalation when the oxidative addition complex is long-lived or when the solvent acts as a hydride donor (e.g., primary alcohols). The Causality: The 2-bromo position readily undergoes oxidative addition with Pd(0) because the C-Br bond dissociation energy (~68 kcal/mol) is much lower than the C-F bond (~116 kcal/mol)[4]. To outcompete protodebromination, you must accelerate the transmetalation step. Solution: Switch to a biphasic solvent system like 1,4-Dioxane/Water (4:1) and optimize the temperature to 90–100°C. The presence of water dramatically accelerates the activation of the boronic acid by forming a reactive boronate species, thereby pushing the catalytic cycle forward before side reactions can occur[3].
Section 3: Strategic Chemoselectivity (Orthogonal Functionalization)
FAQ 3.1: I need to functionalize both positions. Which reaction should I perform first? Answer: Always perform the SNAr at the 4-fluoro position first, followed by the Pd-catalyzed cross-coupling at the 2-bromo position. The Causality: If you perform the Pd-coupling first, you install an aryl or alkyl group at the 2-position. This new group is typically electron-donating (or less electron-withdrawing than bromine), which electronically deactivates the pyridine ring. This deactivation makes the subsequent SNAr at the 4-fluoro position much more difficult, requiring harsh temperatures (>120°C) that compromise yield. By performing the SNAr first, the bromine atom remains intact and ready for subsequent Pd-coupling.
Section 4: Quantitative Data & Optimization Matrix
The following table summarizes the optimal thermodynamic and solvent parameters for functionalizing 2-bromo-4-fluoro-6-methylpyridine based on empirical field data.
| Reaction Type | Target Position | Recommended Solvents | Optimal Temp Range | Undesired Side Reactions (if poorly optimized) |
| SNAr (Amination) | 4-Fluoro | DMSO, DMF, NMP | 40°C – 80°C | Oligomerization, unreacted starting material |
| SNAr (Alkoxylation) | 4-Fluoro | THF, 1,4-Dioxane | 0°C – 60°C | Ether cleavage, thermal degradation |
| Suzuki Coupling | 2-Bromo | 1,4-Dioxane/H₂O (4:1) | 80°C – 100°C | Protodebromination, homocoupling |
| Buchwald-Hartwig | 2-Bromo | Toluene, 1,4-Dioxane | 90°C – 110°C | Hydrodehalogenation, catalyst poisoning |
Section 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective SNAr (4-Position Amination)
-
Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoro-6-methylpyridine (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.
-
Reagent Addition: Add the amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Seal the vial and stir at 60°C for 4–6 hours.
-
Self-Validation Check: Monitor via ¹⁹F NMR or LCMS. Validation: In ¹⁹F NMR, the complete disappearance of the characteristic fluorine signal confirms 100% conversion. In LCMS, observe the mass shift of [M + Mass of Nucleophile - 19.00 (F) + 1.01 (H)].
-
Workup: Cool to room temperature. Quench with water (5 volumes) to precipitate the product or extract with EtOAc (3 x 10 mL). Wash the organic layer with brine (5 x 10 mL) to remove all traces of DMSO. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling (2-Position Arylation)
-
Preparation: In a Schlenk flask, combine the bromopyridine intermediate from Protocol A (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Crucial Step: Degas via sparging with N₂ for 15 minutes to prevent Pd catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Reaction: Heat the mixture to 90°C under an N₂ atmosphere for 12 hours.
-
Self-Validation Check: Monitor via LCMS. Validation: The successful cross-coupling will show a mass shift corresponding to the addition of the aryl group minus the mass of bromine. Crucially, the isotopic pattern of the product will lose the characteristic 1:1 M/M+2 ratio of the brominated starting material, definitively proving C-Br bond cleavage.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via flash chromatography.
Section 6: Workflow Visualization
Sequential orthogonal functionalization workflow for 2-bromo-4-fluoro-6-methylpyridine.
Section 7: References
-
Stroup, B. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Organic Letters (2007). National Institutes of Health. 1
-
"Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." MDPI (2019). 2
-
"Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ChemRxiv. 3
-
"Substituent Effects on the [N–I–N]+ Halogen Bond." ACS Publications (2016). 4
Sources
Validation & Comparative
"2-Bromo-4-fluoro-6-methylpyridine vs 2-chloropyridines in nucleophilic substitution"
Beyond 2-Chloropyridines: A Comparative Guide to 2-Bromo-4-fluoro-6-methylpyridine in Nucleophilic Aromatic Substitution (SNAr)
In the landscape of modern drug discovery and medicinal chemistry, the precise, multi-vector functionalization of heterocyclic scaffolds is paramount. Historically, 2-chloropyridines have served as the workhorse electrophiles for generating functionalized pyridines via Nucleophilic Aromatic Substitution (SNAr). However, the demand for more complex, highly substituted architectures has driven a shift toward polyhalogenated building blocks.
As a Senior Application Scientist, I frequently guide development teams through the transition from simple monochlorinated substrates to dual-electrophile systems. This guide objectively compares the performance, mechanistic causality, and synthetic utility of 2-chloropyridines against 2-bromo-4-fluoro-6-methylpyridine , backed by kinetic principles and field-proven experimental protocols.
Mechanistic Causality: The "Element Effect" in SNAr
To understand why 2-bromo-4-fluoro-6-methylpyridine outperforms standard 2-chloropyridines in SNAr, we must examine the kinetic realities of the addition-elimination mechanism.
In a classic SN2 reaction, chloride is a superior leaving group to fluoride because the C–Cl bond is weaker than the C–F bond. However, SNAr operates under an entirely different paradigm. The reaction proceeds via a two-step mechanism:
-
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic carbon, disrupting aromaticity to form a negatively charged intermediate known as the Meisenheimer complex [1].
-
Elimination (Fast Step): The leaving group is expelled, and aromaticity is rapidly restored.
Because the initial nucleophilic attack is the bottleneck, the strength of the carbon-halogen bond is largely irrelevant to the overall reaction rate. Instead, the rate is governed by the halogen's ability to stabilize the anionic transition state. Fluorine, being the most electronegative element, exerts a massive electron-withdrawing inductive effect (-I effect). This drastically lowers the activation energy required to form the Meisenheimer complex. Consequently, the leaving group mobility in SNAr follows the "element effect" order: F > Cl ≈ Br > I [1].
Experimental kinetic data demonstrates that 2-fluoropyridines undergo SNAr with alkoxides approximately 250 times faster than their 2-chloropyridine counterparts [2].
Orthogonal Reactivity: The Dual-Vector Advantage
While a 2-chloropyridine offers a single vector for functionalization, 2-bromo-4-fluoro-6-methylpyridine is a programmable, dual-vector electrophile[3].
-
The C4-Fluoro Vector: Highly activated by both the pyridine nitrogen and its own electronegativity, the C-F bond is primed for rapid, mild SNAr.
-
The C2-Bromo Vector: While bromine is a poor leaving group for SNAr compared to fluorine, the C–Br bond has a significantly lower bond dissociation energy than the C–F bond. This makes the C2 position highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This differential reactivity allows chemists to perform a regioselective SNAr at the 4-position, followed by a transition-metal-catalyzed coupling at the 2-position, enabling the rapid assembly of complex heteroaromatics without protecting groups.
Figure 1: Orthogonal functionalization workflow of 2-Bromo-4-fluoro-6-methylpyridine.
Comparative Performance Data
The table below summarizes the quantitative differences in reactivity between a standard 2-chloropyridine and 2-bromo-4-fluoro-6-methylpyridine when subjected to amination (e.g., using morpholine or piperidine).
| Parameter | 2-Chloropyridine | 2-Bromo-4-fluoro-6-methylpyridine |
| Primary Leaving Group | Chloride (-Cl) | Fluoride (-F) at C4 |
| Relative SNAr Rate | Baseline (1x) | ~250x faster |
| Typical SNAr Temperature | 120 °C – 150 °C (or Microwave)[4] | 25 °C – 80 °C |
| Typical Reaction Time | 24 – 48 hours | 2 – 16 hours |
| Orthogonal Reactivity | None (Single vector) | Yes (C2-Bromo for Pd-coupling) |
| Solvent Preference | NMP, DMSO (High boiling) | DMF, MeCN, THF |
| Base Requirement | Harsh (Excess amine, NaH) | Mild (DIPEA, K₂CO₃) |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and in-process controls is explicitly detailed to guarantee high-fidelity execution.
Protocol A: Regioselective SNAr of 2-Bromo-4-fluoro-6-methylpyridine
Objective: Mild displacement of the C4-fluoride while preserving the C2-bromide for future cross-coupling.
Reagents & Causality:
-
Substrate: 2-Bromo-4-fluoro-6-methylpyridine (1.0 equiv).
-
Nucleophile: Morpholine (1.1 equiv). A slight excess ensures complete conversion without risking over-substitution at the bromide.
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Chosen because it is non-nucleophilic. It scavenges the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
-
Solvent: Anhydrous DMF (0.2 M). A polar aprotic solvent is critical; it solvates the intermediate Meisenheimer complex but leaves the nucleophilic amine "naked" and highly reactive.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-6-methylpyridine (1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Addition: Add DIPEA (2.0 mmol) followed dropwise by morpholine (1.1 mmol) at room temperature.
-
Reaction: Heat the mixture to 60 °C. Self-Validation Check: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed within 2–4 hours, yielding a single, highly polar product spot.
-
Quench & Extraction: Cool to room temperature and dilute with EtOAc (20 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent carryover.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 4-morpholino intermediate is typically >95% pure and ready for downstream Suzuki coupling.
Protocol B: Standard SNAr of 2-Chloropyridine
Objective: Amination of an unactivated chloropyridine, demonstrating the necessity of forcing conditions.
Reagents & Causality:
-
Substrate: 2-Chloropyridine (1.0 equiv).
-
Nucleophile/Base: Morpholine (3.0 to 5.0 equiv). Because chloride is a poor SNAr leaving group, a massive excess of the amine is required to drive the equilibrium and act as its own acid scavenger. Standard carbonate bases are often insufficiently soluble to drive this sluggish reaction.
-
Solvent: DMSO (0.5 M). Required for its high boiling point and superior stabilization of the high-energy transition state.
Step-by-Step Methodology:
-
Setup: In a heavy-walled pressure tube, combine 2-chloropyridine (1.0 mmol), morpholine (5.0 mmol), and DMSO (2.0 mL).
-
Reaction: Seal the tube and heat to 130 °C behind a blast shield. Self-Validation Check: The reaction will turn dark yellow/brown. LC-MS monitoring will show slow conversion, typically requiring 24–48 hours to reach >90% completion.
-
Workup: Cool to room temperature. Dilute heavily with water (15 mL) to crash out the product or extract with EtOAc (3 × 15 mL).
-
Purification: Rigorous washing with water is required to remove the DMSO and excess morpholine. Flash column chromatography is almost always necessary due to thermal degradation byproducts.
Conclusion & Strategic Applications
For early-stage discovery where rapid analog generation is required, 2-bromo-4-fluoro-6-methylpyridine is vastly superior to standard 2-chloropyridines. The "element effect" of the fluorine atom allows for mild, high-yielding SNAr reactions that tolerate sensitive functional groups. Furthermore, the preservation of the C2-bromide provides an orthogonal handle for late-stage diversification via palladium catalysis. While 2-chloropyridines remain cost-effective for large-scale manufacturing of simple targets, the synthetic flexibility and kinetic advantages of fluorinated dual-electrophiles make them indispensable tools for the modern medicinal chemist.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Comparative Analysis of Ligands for Suzuki-Miyaura Coupling of 2-Bromopyridines
Executive Summary: The "2-Pyridyl Problem"
The synthesis of 2-arylpyridines is a foundational transformation in pharmaceutical drug development and materials science. However, the Suzuki-Miyaura cross-coupling of 2-bromopyridines is notoriously difficult, suffering from low yields, stalled reactions, and high catalyst degradation. This phenomenon, widely known in organic synthesis as the "2-pyridyl problem," necessitates highly specialized ligand architectures to overcome the inherent electronic and steric liabilities of the pyridine scaffold, as detailed in1[1].
This guide objectively compares the performance of traditional phosphines, dialkylbiaryl phosphines (Buchwald ligands), and N-Heterocyclic Carbenes (NHCs) in resolving these mechanistic bottlenecks, supported by field-proven experimental protocols.
Mechanistic Causality: Why Standard Ligands Fail
To understand why ligand selection is the most critical variable in this workflow, one must examine the failure modes of the catalytic cycle.
-
Catalyst Poisoning (N-Coordination): The lone pair of electrons on the pyridine nitrogen is highly nucleophilic. Following oxidative addition, the nitrogen atom can strongly coordinate to the electrophilic Palladium(II) center. This forms stable, off-cycle oligomeric complexes that effectively "poison" the catalyst and halt the reaction 2[2].
-
Protodeboronation: Because N-coordination slows down the transmetalation step, the organoboron partner is left exposed to the basic, aqueous reaction conditions for prolonged periods, leading to competitive protodeboronation (degradation of the boronic acid).
Figure 1: Suzuki-Miyaura catalytic cycle illustrating the '2-pyridyl problem' and ligand shielding.
Comparative Analysis of Ligand Architectures
Triphenylphosphine (PPh₃): The Baseline Failure
Traditional triarylphosphines like PPh₃ possess a relatively small cone angle. They lack the steric bulk required to shield the Pd(II) center from the pyridine nitrogen. Consequently, reactions using Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ typically stall at 20-40% conversion unless massive catalyst loadings (>10 mol%) are employed.
Dialkylbiaryl Phosphines (SPhos & XPhos): The Steric Shield
Developed by the Buchwald group, these ligands are the gold standard for heterocyclic cross-couplings 3[3].
-
Causality of Success: The highly electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the electron-deficient C-Br bond. More importantly, the bulky biphenyl backbone wraps around the palladium center, creating a steric shield that physically blocks the pyridine nitrogen from coordinating4[4]. XPhos generally outperforms SPhos for 2-bromopyridines due to its wider isopropyl wingtips.
N-Heterocyclic Carbenes (e.g., PEPPSI-IPr): The Robust Alternative
NHCs are exceptionally strong σ-donors that form highly stable complexes with Palladium, preventing catalyst degradation even at elevated temperatures. The bulky diisopropylphenyl wingtips of the IPr ligand provide immense steric protection. PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is particularly effective, allowing for couplings in aqueous media with very low catalyst loadings5[5].
Quantitative Performance Comparison
The following table synthesizes expected performance metrics for the coupling of 2-bromopyridine with phenylboronic acid across different ligand systems.
| Ligand Class | Specific Ligand | Catalyst Loading (mol% Pd) | Optimal Base | Temp (°C) | Expected Yield (%) | Primary Limitation |
| Triarylphosphine | PPh₃ | 5.0 - 10.0 | Na₂CO₃ | 100 | < 40% | Severe catalyst poisoning via N-coordination. |
| Bidentate Phosphine | dppf | 3.0 - 5.0 | K₂CO₃ | 90 | 60 - 75% | Prone to reductive elimination of homocoupled byproducts. |
| Dialkylbiaryl Phosphine | SPhos | 1.0 - 2.0 | K₃PO₄ | 90 | > 85% | Less effective for highly sterically hindered ortho-substituents. |
| Dialkylbiaryl Phosphine | XPhos | 0.5 - 1.0 | K₃PO₄ | 90 | > 95% | High ligand cost; requires rigorous air-free handling. |
| N-Heterocyclic Carbene | PEPPSI-IPr | 1.0 | K₂CO₃ | 60 - 80 | > 90% | Pre-catalyst synthesis or procurement can be expensive. |
Self-Validating Experimental Protocol: XPhos-Mediated Coupling
This protocol utilizes Pd₂(dba)₃ / XPhos to ensure maximum steric shielding. Every step is designed as a self-validating system to troubleshoot failures before they cascade.
Objective: Synthesis of 2-phenylpyridine via Suzuki-Miyaura coupling. Scale: 1.0 mmol
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation & Setup
-
Action: In an oven-dried Schlenk tube, combine 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1.0 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Causality: A slight excess of ligand (1:1.2 Pd to Ligand ratio) ensures that all active Pd(0) species are fully ligated, preventing the formation of under-coordinated Pd clusters that are susceptible to pyridine poisoning. K₃PO₄ is chosen because it is a mild base; it facilitates the formation of the reactive boronate complex without causing rapid protodeboronation of the boronic acid.
Step 2: Rigorous Degassing (Critical Checkpoint)
-
Action: Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL). Immediately subject the mixture to three freeze-pump-thaw cycles, or sparge vigorously with Argon for 15 minutes.
-
Causality: Electron-rich dialkylbiaryl phosphines like XPhos are highly sensitive to oxidation, forming inactive phosphine oxides. Furthermore, trace oxygen promotes the oxidative homocoupling of the boronic acid (yielding biphenyl).
-
Self-Validation: If the reaction mixture turns jet-black immediately upon heating, oxygen has infiltrated the system, causing Pd(0) to precipitate as palladium black.
Step 3: Heating and Kinetic Monitoring
-
Action: Seal the tube under Argon and heat in an oil bath at 90 °C for 2 to 4 hours.
-
Causality: The biphasic Dioxane/Water mixture ensures that both the organic substrates and the inorganic base remain in solution, maximizing the interfacial surface area for transmetalation.
-
Self-Validation: Monitor via LC-MS. The disappearance of the 2-bromopyridine peak (M+H = 158/160) and the appearance of the biaryl mass (M+H = 156) confirms conversion. If boronic acid homocoupling is the major product, the transmetalation step is failing—likely due to insufficient base solubility or degraded catalyst.
Step 4: Metal Scavenging and Workup
-
Action: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). To the organic layer, add a metal scavenger (e.g., SiliaMetS® Thiol, 0.5 g) and stir for 1 hour at room temperature. Filter through a pad of Celite and concentrate.
-
Causality: Pharmaceutical pipelines require strict heavy metal limits (<10 ppm). Because XPhos creates highly soluble Pd complexes, standard aqueous workups leave high residual palladium in the product. Thiol-functionalized silica effectively strips Pd from the organic phase.
References
- Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations | Source: National Institutes of Health (NIH)
- Title: Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates | Source: Benchchem | URL
- Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery | Source: Royal Society of Chemistry (RSC)
- Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | Source: National Institutes of Health (NIH)
- Title: A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures | Source: ResearchGate | URL
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"structure-activity relationship (SAR) studies of 2-Bromo-4-fluoro-6-methylpyridine derivatives"
Structure-Activity Relationship (SAR) Studies of 2-Bromo-4-fluoro-6-methylpyridine Derivatives: A Comparative Guide for Oncology Drug Development
Executive Summary The pursuit of targeted oncology therapies requires chemical building blocks that offer both synthetic versatility and precise physicochemical properties. Recently, the has been identified as a highly promising synthetic lethal target in mismatch repair-deficient (dMMR) and microsatellite instability-high (MSI-H) cancers[1]. Developing potent WRN inhibitors demands rigid, metabolically stable scaffolds. The building block has emerged as a superior starting material for synthesizing advanced tricyclic WRN inhibitors[2],[3]. This guide objectively compares its performance against alternative pyridine scaffolds, detailing the causality behind its SAR advantages and providing a self-validating protocol for its incorporation.
Structural Rationale: The Causality of Scaffold Design
In medicinal chemistry, every atom must serve a functional purpose. The selection of 2-bromo-4-fluoro-6-methylpyridine over simpler analogs is driven by three distinct vector advantages:
-
The 2-Bromo Vector (Reactivity): Bromine possesses a lower bond dissociation energy (approx. 68 kcal/mol) compared to chlorine (approx. 81 kcal/mol). This facilitates rapid oxidative addition to palladium(0) species during cross-coupling reactions. The enhanced kinetics allow chemists to run reactions at lower temperatures, preventing the thermal degradation of the electron-deficient fluoropyridine ring.
-
The 4-Fluoro Vector (Metabolic Stability & Permeability): The highly electronegative fluorine atom withdraws electron density via the inductive effect, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity improves passive membrane permeability and mitigates off-target hERG channel binding. Furthermore, blocking the para-position prevents rapid cytochrome P450-mediated oxidation, extending the molecule's half-life.
-
The 6-Methyl Vector (Steric Shielding): The methyl group introduces a deliberate steric clash when the pyridine ring attempts to adopt a co-planar conformation with adjacent aromatic systems. This conformational restriction is crucial for locking the molecule into the specific dihedral angle required to access the deep allosteric pockets of[4].
Fig 1: SAR logic tree mapping the functional vectors of the pyridine scaffold.
Objective Performance Comparison
When designing a drug library, selecting the right halogenated precursor dictates both synthetic success and downstream biological viability. The table below compares the 4-fluoro-6-methyl derivative against common alternatives.
| Scaffold Alternative | Cross-Coupling Yield (Standardized) | Pyridine Nitrogen pKa (Calculated) | in vitro HLM Clearance (µL/min/mg) | Primary Application |
| 2-Bromo-4-fluoro-6-methylpyridine | >85% (Mild conditions, 80°C) | ~3.2 | < 15 (High stability) | Lead optimization, MSI-H targeted WRN inhibitors |
| 2-Bromo-6-methylpyridine | >85% (Mild conditions, 80°C) | ~5.9 | 45 (Moderate stability) | Early discovery, non-CNS targets |
| 2-Chloro-4-fluoro-6-methylpyridine | <50% (Requires harsh heating, >110°C) | ~3.2 | < 15 (High stability) | Cost-sensitive scale-up (post-optimization) |
Data Interpretation: The 2-chloro analog fails to achieve high yields under mild conditions, leading to complex reaction mixtures. Conversely, the unfluorinated 2-bromo-6-methylpyridine suffers from higher basicity (pKa ~5.9) and faster human liver microsome (HLM) clearance, making it unsuitable for advanced in vivo efficacy models.
Experimental Methodology: Self-Validating Carbonylation Protocol
To incorporate this scaffold into complex architectures (such as the tricyclic systems seen in recent [3]), a palladium-catalyzed carbonylation is frequently employed. The following protocol integrates a self-validating mechanism to ensure experimental trustworthiness and reproducibility.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reactor, combine 2-bromo-4-fluoro-6-methylpyridine (1.0 eq), the desired amine nucleophile (1.2 eq), and triethylamine (3.0 eq) in anhydrous ethanol.
-
Internal Standard Addition (Self-Validation Mechanism): Add exactly 0.5 eq of 4,4'-dimethylbiphenyl. Causality: This inert compound serves as an internal standard for LC-MS monitoring. It allows the chemist to calculate absolute conversion rates rather than relative peak areas, definitively distinguishing between catalyst death (where substrate consumption halts but mass balance remains) and side-product formation (where substrate is consumed but desired product ratio drops).
-
Catalyst Activation: Add PdCl2(dppf)·DCM (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, outcompeting unwanted protodebromination side reactions that often plague electron-deficient fluoropyridines.
-
Pressurization & Heating: Purge the vessel with CO gas three times, then pressurize to 18 bar. Heat the mixture to 80°C for 20 hours.
-
Monitoring & Validation: Sample the reaction at 4h and 10h. Analyze via LC-MS. If the ratio of the starting material to the internal standard remains static between 4h and 10h, catalyst deactivation has occurred.
-
Workup: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir at 40°C for 1 hour to remove palladium residues before filtration and column chromatography.
Fig 2: Self-validating high-throughput workflow for pyridine derivative synthesis.
Biological Translation: Efficacy in WRN Helicase Assays
The ultimate test of a building block's utility is its performance in biological systems. Derivatives synthesized from 2-bromo-4-fluoro-6-methylpyridine have shown profound efficacy in disrupting WRN helicase activity. In biochemical ATPase assays, the optimal dihedral angle enforced by the 6-methyl group allows the core to sit deeply within the nucleotide-binding pocket. Meanwhile, the 4-fluoro substitution ensures the molecule survives first-pass metabolism, allowing sufficient exposure to trigger synthetic lethality in MSI-H colorectal and endometrial cancer models[3],[1].
References
- Tricyclic compounds and their uses (WO2024079623A1).
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay . ACS Biochemistry.[Link]
-
An overview of RecQ helicases and related diseases . ResearchGate.[Link]
Sources
Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromopyridines: A Comparative Guide to Base Selection
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern medicinal chemistry and drug development. However, the coupling of 2-bromopyridines presents a notorious mechanistic hurdle: the basic pyridyl nitrogen is perfectly positioned to coordinate with the palladium catalyst following oxidative addition. This coordination forms highly stable, inactive palladium-nitrogen chelates, effectively poisoning the catalyst and stalling the reaction[1].
To overcome this resting-state trap, chemists must accelerate the transmetalation step to outcompete catalyst deactivation. While the use of sterically demanding ligands (e.g., SPhos, XPhos) is critical to shield the palladium center[2], the choice of base is the ultimate kinetic driver. The base dictates the activation pathway of the boronic acid and the overall efficiency of the catalytic cycle[3].
This guide provides an in-depth, objective comparison of the most effective bases for the Suzuki coupling of 2-bromopyridines, supported by mechanistic causality and field-proven experimental protocols.
Mechanistic Causality: Why Base Selection Dictates Success
In a standard Suzuki-Miyaura reaction, the base facilitates transmetalation through two competing mechanisms:
-
The Boronate Pathway: The base coordinates directly to the arylboronic acid, forming a nucleophilic boronate ate-complex that transfers the aryl group to the Pd(II) halide species.
-
The Oxo-Palladium Pathway: The base displaces the halide on the Pd(II) complex, forming a highly reactive Pd-OAr or Pd-OH intermediate that rapidly reacts with the neutral boronic acid.
For 2-bromopyridines, relying solely on the boronate pathway is often insufficient. Stronger, more soluble bases that promote the oxo-palladium pathway ensure that transmetalation occurs rapidly, preventing the pyridyl nitrogen from irreversibly binding to the palladium center[3].
Fig 1: Suzuki-Miyaura catalytic cycle highlighting the critical base activation step.
Comparative Analysis of Bases
1. Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃)
-
Performance: Carbonates are the industry standard for aqueous-organic biphasic systems (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O). K₂CO₃ provides a reliable balance of basicity and solubility, frequently yielding >80% for unhindered 2-bromopyridines[3].
-
Limitations: In purely organic solvents, their low solubility can bottleneck the reaction. They may also fail to push highly sterically hindered substrates to completion.
2. Cesium Carbonate (Cs₂CO₃)
-
Performance: The heavy alkali alternative. The larger ionic radius of the cesium cation significantly enhances the solubility of the carbonate in organic solvents and increases the "naked" nucleophilicity of the anion[4]. Cs₂CO₃ is highly effective for difficult couplings and is often the first choice when K₂CO₃ fails.
-
Limitations: Higher cost and hygroscopic nature require careful storage and handling.
3. Potassium Phosphate (K₃PO₄)
-
Performance: Exceptional for anhydrous or low-water conditions. When paired with Buchwald ligands (such as SPhos or XPhos), K₃PO₄ (often utilized as a monohydrate) provides mild yet highly effective activation[3]. It minimizes side reactions like protodeboronation and homocoupling, making it ideal for sensitive heterocyclic cross-couplings.
-
Limitations: Requires vigorous stirring due to poor solubility in purely organic media; often requires a small volume of water to initiate the catalytic cycle.
4. Fluoride Bases (KF, CsF)
-
Performance: Fluoride bases operate via a distinct mechanism, leveraging the high affinity of fluoride for boron to form highly reactive fluoroboronate species in situ[5]. These bases are exceptionally mild and are the premier choice when the substrates contain base-sensitive functional groups (e.g., esters, epoxides, or enolizable ketones).
5. Organic Bases (e.g., Diisopropylamine, Et₃N)
-
Performance: While generally inferior in standard organic Suzuki couplings, organic bases like (iPr)₂NH have demonstrated high efficacy in specialized, ligand-free aqueous systems, particularly for the coupling of highly water-soluble 2-bromopyridine N-oxides[6].
Quantitative Data Comparison
The following table summarizes the operational parameters and performance metrics of each base when applied to 2-bromopyridine systems.
| Base | Solubility in Organics | Primary Activation Mechanism | Ideal Substrate / Condition | Relative Yield Impact |
| K₂CO₃ | Low | Mixed (Boronate / Oxo-Pd) | Standard unhindered 2-bromopyridines | Baseline (70–85%) |
| Cs₂CO₃ | Moderate | Oxo-Palladium favored | Sterically hindered; difficult couplings | High (80–95%) |
| K₃PO₄ | Very Low | Mixed | Anhydrous conditions; Buchwald ligands | Very High (85–98%) |
| KF / CsF | Low | Fluoroboronate formation | Base-sensitive functional groups | Moderate to High |
| (iPr)₂NH | High | Boronate formation | Aqueous ligand-free systems | Niche (Aqueous only) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints allow researchers to verify the success of the transmetalation step before proceeding to purification.
Protocol A: Standard Biphasic Coupling (K₂CO₃)
Best for: General screening and unhindered 2-bromopyridines.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromopyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0–3.0 equiv)[3].
-
Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x) to prevent oxidative homocoupling of the boronic acid.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) via syringe[3].
-
Reaction: Heat the mixture to 85–95 °C with vigorous stirring for 12–15 hours.
-
QC Validation Check: Sample the organic layer for LC-MS analysis. Validation criteria: Complete disappearance of the 2-bromopyridine mass peak. If significant boronic acid homocoupling is observed alongside unreacted 2-bromopyridine, the transmetalation is failing (catalyst poisoning). Switch to Protocol B.
-
Workup: Cool to room temperature, filter through a Celite pad, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography[3].
Protocol B: High-Efficiency Coupling for Challenging Substrates (K₃PO₄ / SPhos)
Best for: Sterically hindered substrates, electron-deficient pyridines, or when Protocol A fails.
-
Reagent Preparation: In a glovebox or via standard Schlenk technique, combine 2-bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv)[2].
-
Solvent Addition: Add anhydrous, degassed Toluene.
-
Reaction: Seal the vessel and heat to 100 °C for 18 hours. The bulky SPhos ligand prevents the pyridyl nitrogen from coordinating to the Pd center, while K₃PO₄ drives rapid activation[2].
-
QC Validation Check: Monitor via TLC/LC-MS. The presence of the product mass without protodeboronation side-products validates the efficiency of the K₃PO₄/SPhos system.
-
Workup & Purification: Dilute with EtOAc, wash with water to remove phosphate salts, concentrate, and purify via silica gel chromatography.
Fig 2: Standard experimental workflow for the Suzuki-Miyaura coupling of 2-bromopyridines.
References
-
Chinese Chemical Letters (via rhhz.net). "Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water." Available at: [Link][6]
-
ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" Available at: [Link][4]
-
National Institutes of Health (PMC). "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." Available at:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
A Comparative Guide to the Physicochemical Properties of Brominated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, brominated pyridines stand out as versatile building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions makes them indispensable intermediates in the synthesis of a wide array of functional molecules. However, the seemingly subtle shift of a bromine atom across the pyridine ring gives rise to three distinct isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—each with a unique set of physicochemical properties. This guide provides an in-depth, objective comparison of these isomers, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies and molecular design.
Core Physicochemical Property Comparison
The location of the bromine substituent on the pyridine ring profoundly influences the electronic distribution, intermolecular forces, and ultimately, the macroscopic properties of the molecule. A summary of the key physicochemical properties of the three brominated pyridine isomers is presented below.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Appearance | Colorless to light yellow liquid[1] | Colorless to pale yellow liquid[2] | Liquid[3] |
| Molecular Formula | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight ( g/mol ) | 158.00[1] | 157.998[4] | 157.996[5] |
| Melting Point (°C) | - | -27[2][4] | 1[6] |
| Boiling Point (°C) | 192-194[1][7] | 173[2][4] | 183 (rough estimate)[8] |
| Density (g/mL at 25°C) | 1.657[1][7] | 1.640[4] | ~1.645 |
| pKa of Conjugate Acid | 0.71[9][10] | 2.84[11] | 3.8 (predicted) |
| Dipole Moment (Debye) | ~3.3 (calculated) | 1.99[3] | 0.89[6] |
| Solubility in water | Slightly miscible (~2.5 g/L at 20°C)[1] | Limited solubility[2] | Data not readily available |
| Solubility in organic solvents | Miscible with ethanol, ether, benzene[1][9] | Readily soluble in ethanol and ether[2] | Data not readily available |
Understanding the Trends: An In-depth Analysis
The observed differences in the physicochemical properties of the brominated pyridine isomers can be rationalized by considering the interplay of inductive and resonance effects, as well as the resulting molecular polarity.
Boiling Point: A Reflection of Intermolecular Forces
The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. For the brominated pyridine isomers, the trend in boiling points (2-bromopyridine > 4-bromopyridine > 3-bromopyridine) is primarily dictated by their dipole moments.
-
2-Bromopyridine exhibits the highest boiling point due to its significant dipole moment. The electronegative nitrogen and bromine atoms are positioned on the same side of the molecule, leading to a strong net dipole. This results in stronger dipole-dipole interactions between molecules, requiring more energy to overcome during the transition to the gas phase.
-
3-Bromopyridine has a lower boiling point than the 2-isomer. The vectors of the C-Br and the net dipole of the pyridine ring are at an angle, resulting in a smaller overall molecular dipole moment and consequently weaker intermolecular forces.
-
4-Bromopyridine has a boiling point intermediate to the other two isomers. While its dipole moment is the lowest, its more linear and symmetrical structure may allow for more efficient packing in the liquid phase, leading to slightly stronger van der Waals forces compared to the 3-isomer.
pKa: The Influence of Electronic Effects on Basicity
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is highly sensitive to the electronic effects of the bromine substituent.
-
2-Bromopyridine is the least basic of the three isomers (lowest pKa)[10]. This is due to the strong electron-withdrawing inductive effect (-I) of the bromine atom in the ortho position, which significantly reduces the electron density on the nitrogen atom, making it less available for protonation.
-
3-Bromopyridine is more basic than the 2-isomer[11]. The inductive effect of the bromine atom is weaker at the meta position, resulting in a lesser decrease in electron density on the nitrogen.
-
4-Bromopyridine is predicted to be the most basic of the three. In the para position, the electron-withdrawing inductive effect is still present, but it is partially offset by the electron-donating resonance effect (+M) of the bromine's lone pairs. This resonance effect increases the electron density on the nitrogen, making it more susceptible to protonation.
Dipole Moment: A Vector Sum of Bond Dipoles
The molecular dipole moment is the vector sum of all individual bond dipoles within the molecule. The position of the bromine atom relative to the nitrogen atom is the primary determinant of the overall dipole moment.
-
2-Bromopyridine: The individual bond dipoles of the C-Br bond and the N atom's lone pair are oriented in a way that leads to a large net dipole moment.
-
3-Bromopyridine: The angle between the C-Br bond dipole and the dipole of the pyridine ring results in a smaller, but still significant, molecular dipole moment[3].
-
4-Bromopyridine: The C-Br bond dipole and the dipole of the pyridine ring are in nearly opposite directions, leading to a significant cancellation and a much smaller overall dipole moment[6].
Experimental Protocols for Property Determination
For researchers seeking to validate or determine these properties in their own laboratories, the following established methodologies are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of a brominated pyridine isomer in a specific solvent at a controlled temperature.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the brominated pyridine isomer to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination by NMR Spectroscopy
NMR spectroscopy provides a precise method for determining the pKa of ionizable compounds by monitoring the change in chemical shifts as a function of pH.
Objective: To determine the pKa of a brominated pyridine isomer by NMR titration.
Procedure:
-
Sample Preparation: Prepare a solution of the brominated pyridine isomer in D₂O or a mixed H₂O/D₂O solvent containing a suitable internal standard (e.g., DSS or TSP).
-
pH Adjustment: Prepare a series of samples by adjusting the pD (the pH in D₂O) of the solution using small aliquots of DCl or NaOD. Measure the pD of each sample accurately using a calibrated pH meter with a glass electrode (note that a correction factor is needed to convert the pH reading to pD).
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Identify a proton signal in the NMR spectrum that shows a significant change in chemical shift upon protonation of the pyridine nitrogen. Plot the chemical shift of this proton against the measured pD.
-
pKa Calculation: The pKa is the pD value at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa Determination by NMR.
Stability and Reactivity Considerations
The stability and reactivity of the brominated pyridine isomers are critical factors in their storage, handling, and application in synthesis.
Stability: Brominated pyridines are generally stable compounds but can be sensitive to light and strong acids or bases[9]. Proper storage in a cool, dark, and dry place is recommended. The presence of the bromine atom can make the pyridine ring more susceptible to certain degradation pathways, particularly under harsh reaction conditions.
Reactivity in Cross-Coupling Reactions: The position of the bromine atom significantly impacts the reactivity of the isomers in popular cross-coupling reactions like the Suzuki-Miyaura coupling.
-
2- and 4-Bromopyridine: The bromine atom at the ortho or para position to the nitrogen is generally more activated towards oxidative addition to a palladium(0) catalyst. This is due to the electron-withdrawing nature of the nitrogen atom, which makes the carbon atom attached to the bromine more electrophilic.
-
3-Bromopyridine: The bromine atom at the meta position is typically less reactive in cross-coupling reactions compared to the 2- and 4-isomers.
This difference in reactivity allows for selective functionalization in di- or poly-halogenated pyridines.
Conclusion
The choice of a brominated pyridine isomer in drug discovery and materials science is a critical decision that extends beyond simple positional isomerism. As this guide has detailed, the location of the bromine atom dictates a cascade of electronic and steric effects that manifest in distinct physicochemical properties. From boiling points and basicity to solubility and reactivity in pivotal synthetic transformations, each isomer presents a unique profile. A thorough understanding of these nuances, supported by robust experimental data and protocols, is essential for the rational design and efficient synthesis of novel molecular entities.
References
- Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. [URL: https://www.benchchem.
- Benchchem. A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-chemical-stability-and-storage-of-bromopyridine-aldehydes]
- Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3889154/]
- NSR Laboratories. (CAS 109-04-6) 2-Bromopyridine | Manufacture. [URL: https://nsrlaboratories.com/product/(cas-109-04-6)-2-bromopyridine/]
- Grokipedia. 3-Bromopyridine. [URL: https://www.grokipedia.
- LookChem. Cas 109-04-6,2-Bromopyridine. [URL: https://www.lookchem.com/cas-109/109-04-6.html]
- RSC Publishing. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc02689a]
- ChemicalBook. 4-Bromopyridine | 1120-87-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8465834.htm]
- Wikipedia. 2-Bromopyridine. [URL: https://en.wikipedia.org/wiki/2-Bromopyridine]
- Sigma-Aldrich. 2-Bromopyridine 99 109-04-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b66806]
- Wikipedia. 3-Bromopyridine. [URL: https://en.wikipedia.org/wiki/3-Bromopyridine]
- Stenutz. 4-bromopyridine. [URL: https://www.stenutz.eu/chem/solv213.php]
- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12286]
- Benchchem. Determining the Solubility of 3-Bromopyridine-D4: A Technical Guide. [URL: https://www.benchchem.com/blog/determining-the-solubility-of-3-bromopyridine-d4-a-technical-guide]
- Asian Journal of Research in Chemistry. Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2010-3-4-1.html]
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/2/194]
- Stenutz. 3-bromopyridine. [URL: https://www.stenutz.eu/chem/solv62.php]
- Computational Chemistry Comparison and Benchmark Database. CCCBDB list of experimental dipole moments. [URL: https://cccbdb.nist.gov/dipolelist.asp]
- PMC. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10048100/]
- Dalton Transactions (RSC Publishing). Effect of ring substituent position on the structural and optoelectronic properties of novel quasi low-dimensional hybrid 2-, 3-, and 4-(bromomethyl)pyridinium lead bromides. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01037h]
- ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [URL: https://www.researchgate.net/publication/228701967_New_Syntheses_of_Substituted_Pyridines_via_Bromine-Magnesium_Exchange]
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The Application Scientist’s Guide to 2-Halopyridines: Cross-Coupling Efficiency of Bromides vs. Iodides
As a Senior Application Scientist, I frequently encounter a recurring dilemma in early-stage drug discovery and process chemistry: the selection of the optimal 2-halopyridine for transition-metal-catalyzed cross-coupling. While the general heuristic dictates that reactivity follows leaving group ability (I > Br > Cl), heterocyclic chemistry—particularly involving the pyridine nitrogen—introduces mechanistic nuances that defy simple rules. The coordination capability of the pyridine ring can lead to catalyst poisoning, alter the rate-determining step, and induce unwanted side reactions such as homocoupling or hydrodehalogenation.
This guide provides an objective, data-driven comparison of 2-bromopyridines and 2-iodopyridines, exploring the causality behind their reactivity differences and offering self-validating protocols for your workflows.
Mechanistic Causality: Bond Dissociation Energy vs. Catalyst Coordination
The fundamental divergence in reactivity between 2-bromopyridines and 2-iodopyridines stems from their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly longer and weaker than the C-Br bond, facilitating a much faster oxidative addition to Pd(0) or Ni(0) species 1.
However, in the context of 2-halopyridines, faster oxidative addition is not universally beneficial:
-
2-Iodopyridines (The Highly Reactive Specialist): These substrates undergo rapid oxidative addition, enabling cross-coupling at lower temperatures or with less active catalysts. However, the resulting intermediate can suffer from competitive pathways. The proximity of the pyridine nitrogen can strongly chelate the metal center, sometimes stabilizing the intermediate to the point of hindering transmetalation, or conversely, accelerating Ullmann-type homocoupling into 2,2'-bipyridines 2.
-
2-Bromopyridines (The Versatile Workhorse): Possessing a higher BDE, these require elevated temperatures or highly active, electron-rich ligands (e.g., Buchwald phosphines). This slower oxidative addition often perfectly balances the catalytic cycle. By matching the rate of oxidative addition to the rate of transmetalation, 2-bromopyridines prevent the buildup of off-cycle resting states and minimize homocoupling, making them highly reliable for scalable Suzuki-Miyaura and Buchwald-Hartwig aminations 3.
Mechanistic divergence in Pd-catalyzed oxidative addition of 2-halopyridines.
Quantitative Reactivity Comparison
When comparing these two electrophiles under identical or highly similar conditions, the data reveals distinct operational windows. The table below synthesizes quantitative yields across various cross-coupling paradigms to guide your substrate selection.
| Reaction Type | Substrate | Catalyst System | Conditions | Yield (%) | Mechanistic Observation |
| Homocoupling | 2-Iodopyridine | Pd(dba)₂, P(t-Bu)₂(o-biphenyl) | Mild heating | >85% | Rapid conversion to 2,2'-bipyridines due to facile C-I insertion 2. |
| Homocoupling | 2-Bromopyridine | Pd(dba)₂, P(t-Bu)₂(o-biphenyl) | Mild heating | Trace | C-Br bond resists oxidative addition without stronger activation 2. |
| Amination | 2-Bromopyridine | NaOtBu (Metal-free) | H₂O, 120°C, 12h | 51–95% | Highly selective amination at the 2-position even with polyhalogenation 4. |
| Reductive XEC | 2-Bromo-6-methylpyridine | [Pd₂(μ-I)₂I₂][NBu₄]₂ | Formate, 1,2-dimethoxybenzene | 82% | Acts as the distinct electrophile against aryl iodides, preventing scrambling 5. |
| Suzuki-Miyaura | 2-Iodopyridine | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | Ideal for temperature-sensitive (e.g., DNA-conjugated) substrates 1. |
| Suzuki-Miyaura | 2-Bromopyridine | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | Requires higher temperatures (e.g., 80-100°C) for full conversion 1. |
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, a protocol must be self-validating—meaning the reaction design inherently controls for false positives and confirms mechanistic progression.
Protocol A: Chemoselective Suzuki-Miyaura Coupling of 2-Bromopyridine
Objective: Achieve >90% yield of 2-arylpyridine while preventing protodeboronation and homocoupling. Causality: We utilize 2-bromopyridine over 2-iodopyridine here because the slower oxidative addition of the bromide matches the rate of transmetalation of the boronic acid, preventing the accumulation of Pd(II) species that lead to homocoupling.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).
-
Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv). Validation step: The biphasic system ensures the base is available for boronic acid activation without degrading the organic electrophile.
-
Reaction: Heat to 90°C for 12 hours. Validation step: Monitor via GC-MS. The absence of 2,2'-bipyridine confirms the C-Br oxidative addition is rate-limiting and perfectly synchronized with transmetalation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Reductive Cross-Electrophile Coupling (XEC) using 2-Iodopyridines
Objective: Couple 2-iodopyridine with an alkyl/aryl bromide using a Ni-catalyst and a terminal reductant. Causality: Cross-electrophile coupling (XEC) relies on the differential reactivity of two halides 6. By pairing a highly reactive 2-iodopyridine with a less reactive aryl bromide, the Ni catalyst sequentially inserts into the C-I bond first, forming a stable Ni(II) intermediate that subsequently reacts with the bromide.
-
Preparation: Charge a vial with 2-iodopyridine (1.0 equiv), aryl bromide (1.5 equiv), NiBr₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), and Mn powder (2.0 equiv).
-
Solvent: Add anhydrous DMA (0.2 M).
-
Reaction: Stir at 60°C for 24 hours. Validation step: The Mn powder serves as the stoichiometric reductant. A color change from pale green to deep red/brown indicates the formation of the active Ni(0) species.
-
Workup: Filter through Celite to remove unreacted Mn, dilute with EtOAc, wash with LiCl (aq) to remove DMA, and purify.
Decision workflow for selecting 2-halopyridines in cross-coupling reactions.
The Scientist's Verdict: Strategic Selection
The choice between 2-bromopyridine and 2-iodopyridine should never be arbitrary.
-
Choose 2-Iodopyridine when: You are working with late-stage functionalization of fragile, temperature-sensitive molecules (e.g., DNA-encoded libraries or complex natural products). It is also the premier choice for Cross-Electrophile Couplings where you need to establish a clear reactivity hierarchy against an aryl bromide or chloride.
-
Choose 2-Bromopyridine when: You are developing a scalable, robust process route. 2-Bromopyridines are generally more stable to storage, significantly less expensive, and their controlled rate of oxidative addition inherently suppresses homocoupling and catalyst poisoning. They are the undisputed workhorses of standard Suzuki, Stille, and Buchwald-Hartwig couplings.
References
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Preprints.org. "Recent Progress on the Synthesis of Bipyridine Derivatives." [Link]
-
ACS Omega. "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." [Link]
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National Institutes of Health (PMC). "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." [Link]
-
Chemical Reviews (ACS). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis."[Link]
-
The Journal of Organic Chemistry (ACS). "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines."[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-6-methylpyridine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 2-Bromo-4-fluoro-6-methylpyridine is not a mere procedural afterthought but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
The causality behind these procedures is clear: halogenated pyridine derivatives are classified as hazardous waste, and their improper disposal can lead to environmental contamination and pose significant health risks.[1][2] This protocol is designed as a self-validating system to ensure safety at every stage, from waste generation to final disposal.
Section 1: Hazard Profile & Essential Protective Measures
Before handling 2-Bromo-4-fluoro-6-methylpyridine for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While comprehensive toxicological data for this specific compound is not widely published, its structure as a halogenated pyridine warrants treating it with significant caution.[3] Related pyridine compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[4][5] Therefore, all interactions must occur under the assumption of hazard.
Required Personal Protective Equipment (PPE)
Adherence to PPE protocols is mandatory to prevent exposure.[1] The following equipment must be worn when handling 2-Bromo-4-fluoro-6-methylpyridine:
-
Eye Protection: Chemical splash goggles are required to protect from potential splashes.[6]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex.[1][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: All handling of 2-Bromo-4-fluoro-6-methylpyridine, including transfers to waste containers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
Key Chemical & Safety Data
The following table summarizes essential information for 2-Bromo-4-fluoro-6-methylpyridine and the general hazards associated with similar pyridine derivatives.
| Parameter | Information | Source(s) |
| Chemical Name | 2-Bromo-4-fluoro-6-methylpyridine | [8] |
| CAS Number | 1211526-18-9 | [8] |
| Molecular Formula | C₆H₅BrFN | [8] |
| Molecular Weight | 190.01 g/mol | [8] |
| Physical State | Liquid | [3] |
| General Hazards | Hazardous Waste.[2] Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[4][5] | |
| Incompatibilities | Strong oxidizing agents, strong acids, sources of ignition.[1][9][10] | |
| Storage | Store in a cool, dry, well-ventilated area under nitrogen, away from incompatible materials.[1][8] |
Section 2: Step-by-Step Waste Collection & Containment Protocol
The primary principle of hazardous waste management is segregation at the source. Never mix 2-Bromo-4-fluoro-6-methylpyridine waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Waste Containerization
-
Select a Compatible Container: Collect all waste containing 2-Bromo-4-fluoro-6-methylpyridine (including pure substance, solutions, and contaminated materials) in a designated, compatible hazardous waste container.[11] The container must have a sealable, airtight lid to prevent the release of vapors.[11]
-
Labeling: As soon as the first drop of waste is added, the container must be clearly labeled.[11] The label must include:
-
Segregation: Do not mix this waste with other chemical waste, particularly strong acids or oxidizers, to prevent potentially hazardous reactions.[1]
Handling Contaminated Materials
Any item that comes into direct contact with 2-Bromo-4-fluoro-6-methylpyridine is considered hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Weigh boats
-
Absorbent pads used for minor drips
These materials must be collected in the same designated hazardous waste container as the liquid waste or in a separate, clearly labeled solid waste container.[12]
On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This location must be a cool, dry, and well-ventilated secondary containment area, away from sources of ignition, heat, and direct sunlight.[1]
Section 3: Spill & Emergency Management
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Small Spill Cleanup Protocol
For spills of a few milliliters within a chemical fume hood:
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to dike and absorb the liquid.[1][13] Work from the outside edge of the spill inward.[13]
-
Collect Residue: Carefully scoop the absorbent material and place it into your designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area using an appropriate laboratory detergent and water.[14] All cleaning materials must also be disposed of as hazardous waste.
Large Spill Response
For any spill outside of a fume hood or of a significant volume:
-
Evacuate Immediately: Alert all personnel and evacuate the immediate area.
-
Isolate the Area: Close the doors to the laboratory to contain any vapors.
-
Contact EHS: Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself.[12]
Section 4: Decontamination of Labware & Surfaces
Proper decontamination of reusable labware and surfaces is essential to prevent cross-contamination.
-
Initial Rinse: Rinse glassware and equipment that contained the substance with an appropriate solvent (consult your lab's standard procedures, often acetone or ethanol) under a fume hood. This rinse solvent must be collected as hazardous waste.
-
Wash: Wash the rinsed equipment thoroughly with laboratory detergent and hot water.[14]
-
Final Rinse: Perform a final rinse with deionized or distilled water.[14]
-
Dry: Allow the equipment to air dry completely before reuse or storage.
Section 5: Final Disposal Pathway
Under no circumstances should 2-Bromo-4-fluoro-6-methylpyridine or its waste be poured down the drain or disposed of with regular trash.[1]
The universally accepted and regulated method for the disposal of halogenated pyridine compounds is through a licensed professional hazardous waste management service.[12][15] This service will typically use high-temperature incineration with flue gas scrubbing to ensure complete destruction of the compound and prevent the release of harmful substances into the atmosphere.[2][15]
-
Storage for Pickup: Keep the sealed, labeled hazardous waste container in the designated satellite accumulation area.
-
Arrange for Disposal: Follow your institution's protocol to schedule a pickup by its EHS department or a contracted licensed waste carrier.[7][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Bromo-4-fluoro-6-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. epa.gov [epa.gov]
- 15. echemi.com [echemi.com]
Comprehensive Safety and Operational Guide: Handling 2-Bromo-4-fluoro-6-methylpyridine
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with a self-validating, highly reliable protocol for handling 2-Bromo-4-fluoro-6-methylpyridine (CAS: 1211526-18-9). This document transcends basic safety data by explaining the causality behind each safety measure, ensuring your laboratory operations are both scientifically rigorous and strictly compliant with environmental health and safety (EHS) standards.
Chemical Profile & Hazard Causality
To safely handle any halogenated heterocycle, one must first understand how its molecular structure dictates its macroscopic hazards. 2-Bromo-4-fluoro-6-methylpyridine is an electron-deficient aromatic system. The presence of multiple highly electronegative substituents (fluorine and bromine) increases the molecule's lipophilicity and reactivity, making it a strong electrophile and a potent tissue irritant [1].
Quantitative Data & GHS Classification
| Property / Hazard | Specification | Causality / Implication |
| CAS Number | 1211526-18-9 | Unique identifier for inventory tracking. |
| Physical State | Yellow Oil / Liquid | High surface area for potential aerosolization; prone to splashing [3]. |
| Storage Conditions | 2-8°C, Inert Atmosphere (N₂, Ar) | Prevents slow hydrolysis by ambient moisture, which can generate corrosive hydrogen halides (HBr, HF) over time [2]. |
| H302 | Harmful if swallowed | High lipophilicity allows rapid absorption through the gastrointestinal mucosa [1]. |
| H315 / H319 | Causes skin/serious eye irritation | Electrophilic nature causes acute localized protein denaturation and irritation upon direct mucosal contact [1]. |
| H335 | May cause respiratory irritation | Volatility at room temperature can exceed safe respiratory thresholds if not properly contained [1]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated pyridines. The following matrix outlines the required protective gear and the mechanistic reasoning behind each choice.
| PPE Category | Required Equipment | Scientific Causality |
| Hand Protection | Heavy-duty Viton® or thick Nitrile (≥8 mil) gloves. | Halogenated aromatic compounds rapidly permeate standard latex and thin nitrile. Viton provides a high-density, fluorinated barrier that chemically repels non-polar and halogenated solvents. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+). | The compound is a yellow oil; standard safety glasses do not protect against lateral splashes or aerosolized droplets that trigger H319 (serious eye damage). |
| Body Protection | Flame-resistant (FR) lab coat with a chemical-resistant apron. | Prevents dermal transfer (H315). The apron provides an impermeable barrier against accidental spills during large-scale transfers. |
| Respiratory | Fume hood (Face velocity: 80-120 fpm). | Captures volatile vapors (H335). If handled outside a hood (e.g., during a spill), a NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges is mandatory. |
Operational Workflow & Handling Protocol
The following step-by-step methodology is designed to minimize exposure and maintain the chemical integrity of the reagent.
Step-by-Step Methodology: Dispensing and Reaction Setup
-
Fume Hood Verification: Ensure the fume hood is operational with a face velocity of at least 100 fpm. Clear the workspace of incompatible materials (strong oxidizing agents).
-
Atmospheric Purge: Because the chemical degrades in the presence of moisture [2], connect the reaction vessel to a Schlenk line or an inert gas manifold. Purge the system with dry Nitrogen or Argon for 15 minutes.
-
Equipment Selection: Utilize a gas-tight borosilicate glass syringe with a PTFE plunger and a stainless-steel needle.
-
Causality: The lipophilic oil can cause swelling and leaching in standard polypropylene plastic syringes, introducing impurities into your reaction and compromising the syringe's structural integrity.
-
-
Dispensing: Pierce the septum of the reagent bottle and withdraw the required volume slowly to prevent cavitation and aerosol formation.
-
Transfer: Inject the liquid directly into the sealed, inert reaction vessel.
-
Reagent Storage: Immediately backfill the primary reagent bottle with Nitrogen, seal tightly with Parafilm, and return it to 2-8°C storage [2].
Spill Response and Disposal Plan
A self-validating safety system requires a proactive plan for containment and disposal.
Immediate Spill Response Protocol
-
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Lower the fume hood sash to maximize exhaust pull.
-
Don Respiratory PPE: If the spill is outside the hood, responders must wear an OV-cartridge respirator.
-
Neutralization & Absorption: Cover the yellow oil with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust or paper towels, as the high surface area combined with organic material can create a fire hazard.
-
Containment: Using non-sparking tools, sweep the saturated absorbent into a chemically compatible, sealable secondary container (e.g., a high-density polyethylene bucket).
Waste Disposal Plan
-
Segregation: Route all contaminated materials (absorbents, gloves, empty vials) to the Halogenated Organic Waste stream [1].
-
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can lead to exothermic reactions and violates EPA/local incineration regulations, as halogenated compounds require specialized high-temperature incineration to prevent the release of toxic dioxins.
Workflow Visualization
The following diagram maps the critical path for handling and disposing of 2-Bromo-4-fluoro-6-methylpyridine, ensuring all safety gates are met.
Operational workflow for handling 2-Bromo-4-fluoro-6-methylpyridine safely.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
